2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-5-methoxy-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-13-7-11(15(17)18)12(16)8-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJFMVXMHCGPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450188 | |
| Record name | 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155666-33-4 | |
| Record name | 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a substituted aromatic carboxylic acid, represents a molecule of interest within the fields of medicinal chemistry and organic synthesis. Its structural features, including an amino group, a benzoic acid moiety, and ether linkages, suggest its potential as a versatile building block for the synthesis of more complex molecules and as a candidate for biological screening. This technical guide provides a summary of the currently available chemical and physical properties of this compound, alongside a generalized synthetic workflow, to serve as a resource for researchers and drug development professionals.
Chemical Properties and Data
While extensive experimental data for this compound is not widely available in public literature, the following table summarizes its key chemical identifiers and properties.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 155666-33-4 |
| Molecular Formula | C₁₅H₁₅NO₄ |
| Molecular Weight | 273.29 g/mol |
| Physical Form | White to yellow powder or crystals |
| Purity | ≥97% |
| Storage Temperature | Room Temperature |
| InChI | InChI=1S/C15H15NO4/c1-19-13-8-12(16)14(20-9-10-5-3-2-4-6-10)7-11(13)15(17)18/h2-8H,9,16H2,1H3,(H,17,18) |
| InChIKey | CYJFMVXMHCGPSW-UHFFFAOYSA-N |
Safety and Handling
Based on available safety data, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Experimental Protocols
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activity of this compound or its involvement in any signaling pathways. However, the broader class of substituted benzoic acids is known to exhibit a wide range of biological activities. These activities are highly dependent on the nature and position of the substituents on the benzene ring. Further research and biological screening are necessary to elucidate the potential therapeutic applications of this specific compound.
Data Gaps and Future Research
This guide highlights the current knowledge gaps regarding this compound. To fully characterize this compound and explore its potential, future research should focus on:
-
Determination of Physicochemical Properties: Experimental determination of melting point, boiling point, and solubility in various solvents.
-
Spectroscopic Analysis: Acquisition and interpretation of NMR (¹H and ¹³C), IR, and mass spectrometry data to confirm the structure and provide a reference for future studies.
-
Development of a Specific Synthesis Protocol: Optimization and publication of a detailed, reproducible synthetic route.
-
Biological Screening: Comprehensive in vitro and in vivo studies to investigate its potential biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.
-
Mechanism of Action Studies: If biological activity is identified, further research into the underlying signaling pathways and molecular targets will be crucial.
By addressing these areas, the scientific community can build a more complete understanding of this compound and its potential applications in drug discovery and development.
An In-depth Technical Guide to the Synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), and proceeds through a four-step sequence involving esterification, benzylation, nitration, and reduction, followed by a final hydrolysis step. This guide details the experimental protocols for each key transformation and presents quantitative data in a structured format for clarity and reproducibility.
Overall Synthetic Workflow
The synthesis is logically structured to first protect the carboxylic acid and phenolic hydroxyl groups, followed by the introduction of the nitro group, which is then reduced to the desired amine. The final step deprotects the carboxylic acid.
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthesis Pathway
The following diagram illustrates the chemical transformations involved in the synthesis.
Caption: Chemical reaction pathway for the synthesis.
Experimental Protocols and Data
Step 1: Esterification of 4-hydroxy-3-methoxybenzoic acid
This initial step protects the carboxylic acid functionality as a methyl ester to prevent unwanted side reactions in subsequent steps.
Experimental Protocol: To a solution of 4-hydroxy-3-methoxybenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.[1] The reaction mixture is then heated to reflux and stirred for several hours.[2] After completion, the reaction is cooled, and the pH is adjusted to neutral using a saturated sodium bicarbonate solution. The product, methyl 4-hydroxy-3-methoxybenzoate, is then extracted with an organic solvent.
| Parameter | Value | Reference |
| Starting Material | 4-hydroxy-3-methoxybenzoic acid | [1] |
| Reagents | Methanol, Sulfuric acid (catalytic) | [1] |
| Reaction Time | 8 - 12 hours | [2] |
| Temperature | Reflux (65-70 °C) | [2] |
| Yield | 85 - 90% | [2] |
Step 2: Benzylation of Methyl 4-hydroxy-3-methoxybenzoate
The phenolic hydroxyl group is protected as a benzyl ether to ensure regioselectivity during the subsequent nitration step.
Experimental Protocol: Methyl 4-hydroxy-3-methoxybenzoate is dissolved in a suitable solvent such as dimethylformamide (DMF), followed by the addition of potassium carbonate. Benzyl bromide is then added, and the mixture is stirred at an elevated temperature. After the reaction is complete, the mixture is worked up to isolate the desired product, methyl 4-(benzyloxy)-3-methoxybenzoate.[1]
| Parameter | Value | Reference |
| Starting Material | Methyl 4-hydroxy-3-methoxybenzoate | [1] |
| Reagents | Benzyl bromide, Potassium carbonate | [1] |
| Solvent | Dimethylformamide (DMF) | [1] |
| Reaction Time | Not specified | |
| Temperature | Not specified | |
| Yield | Not specified |
Step 3: Nitration of Methyl 4-(benzyloxy)-3-methoxybenzoate
A nitro group is introduced at the 2-position of the benzene ring through electrophilic aromatic substitution.
Experimental Protocol: Methyl 4-(benzyloxy)-3-methoxybenzoate is carefully added to a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (0-5 °C) to control the exothermic reaction.[2] The reaction is stirred for a few hours while maintaining the low temperature. Upon completion, the reaction mixture is poured into ice water to precipitate the product, methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, which is then collected by filtration.[2]
| Parameter | Value | Reference |
| Starting Material | Methyl 4-(benzyloxy)-3-methoxybenzoate | [2] |
| Reagents | Nitric acid (65%), Sulfuric acid | [2] |
| Reaction Time | 2 - 3 hours | [2] |
| Temperature | 0 - 5 °C | [2] |
| Yield | 70 - 75% | [2] |
Step 4: Reduction of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate
The nitro group is reduced to an amino group via catalytic hydrogenation, a clean and efficient method.
Experimental Protocol: Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stirred at room temperature for several hours.[3] After the reaction is complete, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate.
| Parameter | Value | Reference |
| Starting Material | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | [2] |
| Reagents | Hydrogen gas, 10% Palladium on carbon | [3] |
| Solvent | Methanol | [3] |
| Reaction Time | ~18 hours (in a similar system) | [3] |
| Temperature | Room temperature | [3] |
| Yield | High (inferred from similar reactions) |
Step 5: Hydrolysis of Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate
The final step involves the deprotection of the carboxylic acid by hydrolyzing the methyl ester to yield the target molecule.
Experimental Protocol: The methyl ester is dissolved in a mixture of an alcohol (e.g., methanol) and an aqueous solution of a base, such as sodium hydroxide. The mixture is heated to facilitate the hydrolysis. After the reaction is complete, the alcohol is removed under reduced pressure, and the aqueous solution is acidified with an acid like hydrochloric acid to precipitate the final product, this compound. The solid product is then collected by filtration, washed with water, and dried.
| Parameter | Value | Reference |
| Starting Material | Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | |
| Reagents | Sodium hydroxide (aq), Hydrochloric acid (aq) | |
| Solvent | Methanol/Water | |
| Reaction Time | Not specified | |
| Temperature | Elevated temperature | |
| Yield | High (expected) |
This guide provides a robust framework for the synthesis of this compound. Researchers are advised to optimize the reaction conditions for each step to achieve the best possible yields and purity. Standard laboratory safety procedures should be strictly followed throughout the synthesis.
References
Elucidation of the Chemical Structure of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a substituted anthranilic acid derivative of interest in medicinal chemistry and drug development. This document outlines a plausible synthetic route, detailed experimental protocols for its preparation, and a thorough analysis of its spectroscopic data for complete structure confirmation.
Chemical Structure and Properties
This compound is an aromatic carboxylic acid with the molecular formula C₁₅H₁₅NO₄ and a molecular weight of 273.28 g/mol . The structure features a benzoic acid core with an amino group at position 2, a benzyloxy group at position 4, and a methoxy group at position 5.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 4-hydroxy-3-methoxybenzoic acid (vanillic acid). The first step involves the protection of the phenolic hydroxyl group as a benzyl ether and nitration of the aromatic ring, followed by the reduction of the nitro group to an amine and subsequent hydrolysis of the benzyl ester.
Step 1: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
This initial step involves the benzylation of vanillic acid, followed by nitration.
Experimental Protocol:
-
Benzylation: To a solution of 4-hydroxy-3-methoxybenzoic acid (50.0 g, 297.5 mmol) in ethanol (350 mL) and 2.0 M aqueous NaOH solution (350 mL), add benzyl bromide (140.0 g, 823.5 mmol).
-
Stir the mixture at 65°C for 8 hours.
-
Concentrate the reaction mixture and co-evaporate with water (2 x 400 mL) to a volume of approximately 400 mL.
-
Acidify the mixture to pH 3.0 with 6 M HCl to precipitate the product.
-
Filter the solid, crystallize from ethanol, and dry under vacuum at 45°C to yield 4-(benzyloxy)-3-methoxybenzoic acid.
-
Nitration: Dissolve the product from the previous step in a suitable solvent such as acetic acid.
-
Add a nitrating agent, for instance, a mixture of nitric acid and sulfuric acid, dropwise at a controlled temperature (e.g., 0-10°C).
-
After the addition is complete, allow the reaction to stir for a specified time until completion, monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture onto ice water to precipitate the crude 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.
-
Filter the solid, wash with water until the filtrate is neutral, and dry. The product can be further purified by recrystallization.
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group to an amine.
Experimental Protocol:
-
Reduction: Dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (1.0 eq) in a suitable solvent like methanol or ethyl acetate.
-
Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Structure Elucidation: Spectroscopic Data
The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
| ¹H NMR Data (Predicted) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~10-12 | br s |
| ~7.3-7.5 | m |
| ~7.1 | s |
| ~6.5 | s |
| ~5.1 | s |
| ~4.5-5.5 | br s |
| ~3.8 | s |
| ¹³C NMR Data (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Carboxylic acid) |
| ~150 | C-O (Aromatic) |
| ~148 | C-O (Aromatic) |
| ~140 | C-N (Aromatic) |
| ~137 | C (Aromatic, Benzyl) |
| ~128.5 | CH (Aromatic, Benzyl) |
| ~128 | CH (Aromatic, Benzyl) |
| ~127.5 | CH (Aromatic, Benzyl) |
| ~115 | C (Aromatic) |
| ~110 | CH (Aromatic) |
| ~100 | CH (Aromatic) |
| ~70 | O-CH₂ (Benzyloxy) |
| ~56 | O-CH₃ (Methoxy) |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups in the molecule.
| IR Absorption Data (Predicted) | |
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3300 | N-H stretch (Amino group) |
| 3300-2500 | O-H stretch (Carboxylic acid) |
| ~1680 | C=O stretch (Carboxylic acid) |
| ~1620 | N-H bend (Amino group) |
| ~1590, 1500, 1450 | C=C stretch (Aromatic ring) |
| ~1250 | C-O stretch (Aryl ether) |
| ~1100 | C-O stretch (Methoxy group) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Mass Spectrometry Data (Predicted) | |
| m/z | Assignment |
| 273 | [M]⁺ (Molecular ion) |
| 256 | [M - NH₃]⁺ |
| 228 | [M - COOH]⁺ |
| 182 | [M - C₇H₇O]⁺ (Loss of benzyloxy group) |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
Visualizations
Chemical Structure
physical and chemical properties of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
This technical guide provides a summary of the available physical and chemical properties of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid. The information presented is primarily based on predicted data from chemical suppliers and databases, as experimental data is limited in publicly accessible literature. This document is intended for researchers, scientists, and professionals in drug development who are interested in this compound.
Core Properties and Identifiers
This compound is a substituted aminobenzoic acid derivative. Its core structure consists of a benzoic acid backbone with an amino group at position 2, a benzyloxy group at position 4, and a methoxy group at position 5.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 155666-33-4[1][2][3] |
| Molecular Formula | C₁₅H₁₅NO₄[2] |
| Molecular Weight | 273.28 g/mol [2] |
| InChI | InChI=1S/C15H15NO4/c1-19-13-7-11(15(17)18)12(16)8-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18)[2] |
| InChIKey | CYJFMVXMHCGPSW-UHFFFAOYSA-N[2][4] |
| SMILES | C(O)(=O)C1=CC(OC)=C(OCC2=CC=CC=C2)C=C1N[2] |
Physical and Chemical Properties
The physical and chemical properties of this compound are not extensively documented through experimental studies. The data available is largely predictive and is summarized in the table below.
Table 2: Predicted Physical and Chemical Properties
| Property | Predicted Value |
| Melting Point | 159-161 °C[2] |
| Boiling Point | 462.5 ± 45.0 °C[2] |
| Density | 1.283 ± 0.06 g/cm³[2] |
| pKa | 2.34 ± 0.10[2] |
| Appearance | Light yellow to light brown solid[2] |
Safety and Handling
Based on available safety information, this compound is classified with the following hazard statements:
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area.
Experimental Protocols
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity of this compound. Studies evaluating its pharmacological properties or its role in any biological signaling pathways have not been identified in the course of this review. The biological relevance of this specific compound remains an area for future investigation. Broader research on aminobenzoic acid derivatives suggests a wide range of biological activities, including antioxidant and enzyme inhibition properties, but these are not specific to the title compound.[5]
References
- 1. 2-AMINO-4-BENZYLOXY-5-METHOXY-BENZOIC ACID | 155666-33-4 [chemicalbook.com]
- 2. 2-AMINO-4-BENZYLOXY-5-METHOXY-BENZOIC ACID | 155666-33-4 [amp.chemicalbook.com]
- 3. 155666-33-4|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 155666-33-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
The Pharmacological Potential of 2-Amino-4,5-Disubstituted Benzoic Acid Scaffolds: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the biological activities, experimental evaluation, and potential mechanisms of action of derivatives of 2-aminobenzoic acid (anthranilic acid) with substitutions at the 4 and 5 positions. It is important to note that publicly available scientific literature lacks specific data on the biological activity of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid . The information presented herein is extrapolated from studies on structurally related anthranilic acid derivatives and is intended to serve as a guide for potential research and development involving this novel chemical entity.
Introduction
Anthranilic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This class of molecules has garnered significant attention for its diverse pharmacological properties, most notably anti-inflammatory and anticancer activities.[1] The strategic placement of various substituents on the anthranilic acid ring can modulate the compound's physicochemical properties and its interaction with biological targets, leading to a wide spectrum of therapeutic effects. This guide explores the potential biological activities of 2-amino-4,5-disubstituted benzoic acid derivatives, with a focus on anti-inflammatory and cytotoxic potential, based on data from analogous compounds.
Potential Biological Activities and Quantitative Data
While specific data for this compound is unavailable, studies on related substituted anthranilic acid derivatives suggest potential efficacy in two primary therapeutic areas: anti-inflammatory and anticancer applications.
Anti-inflammatory Activity
N-substituted and ring-substituted anthranilic acid derivatives have been extensively investigated for their anti-inflammatory properties.[2][3] The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Table 1: Anti-inflammatory Activity of Selected Anthranilic Acid Derivatives
| Compound | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |
| 5-bromo-N-[2'-amino[1"-acetyl-5"-(p-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxadiazol-5'-ylmethyl]anthranilic acid | Rat | Carrageenan-induced paw edema | 50 mg/kg | 50.66% | [1] |
| 5-bromo-N-[2'-amino[1"-acetyl-5"-(phenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxadiazol-5'-ylmethyl]anthranilic acid | Rat | Carrageenan-induced paw edema | 50 mg/kg | 47.23% | [2] |
| Phenylbutazone (Standard) | Rat | Carrageenan-induced paw edema | 50 mg/kg | 45.52% | [1] |
Anticancer and Cytotoxic Activity
Various derivatives of aminobenzoic acid have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4][5] The proposed mechanisms often involve the induction of apoptosis through various cellular signaling pathways.[6]
Table 2: In Vitro Cytotoxicity of Selected Aminobenzoic Acid Hydrazide Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2-aminobenzoic acid (2-oxo-1,2-dihydro-indol-3-ylidene) hydrazide (R = 5-Br) | HeLa | MTT Assay | 241.62 | [4] |
| 2-aminobenzoic acid (2-oxo-1,2-dihydro-indol-3-ylidene) hydrazide (R = 5-CH3) | HeLa | MTT Assay | 259.51 | [4] |
| 2-aminobenzoic acid (2-oxo-1,2-dihydro-indol-3-ylidene) hydrazide (R = 5-Br) | IMR-32 | MTT Assay | >500 | [4] |
| 2-aminobenzoic acid (2-oxo-1,2-dihydro-indol-3-ylidene) hydrazide (R = 5-CH3) | IMR-32 | MTT Assay | >500 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of novel anthranilic acid derivatives.
Carrageenan-Induced Rat Paw Edema Assay (Anti-inflammatory)
This widely used in vivo assay assesses the anti-inflammatory potential of a compound by measuring its ability to reduce acute inflammation.
-
Animal Model: Male or female Wistar albino rats (150-200 g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.[2]
MTT Assay (In Vitro Cytotoxicity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plate is incubated for another 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
The medium is removed, and the formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
-
Data Analysis: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[4]
Potential Signaling Pathways and Experimental Workflows
The following diagrams, rendered using the DOT language, illustrate a hypothetical signaling pathway that could be modulated by active anthranilic acid derivatives and a general workflow for their screening and evaluation.
Potential Signaling Pathway: Induction of Apoptosis
Based on studies of related compounds, a plausible mechanism of anticancer action for a novel 2-aminobenzoic acid derivative could involve the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/AKT pathway.[6]
Caption: Hypothetical signaling pathway for apoptosis induction.
General Experimental Workflow for Compound Evaluation
The screening and evaluation of novel 2-aminobenzoic acid derivatives typically follow a structured workflow, from initial synthesis to in vivo testing.
Caption: General workflow for preclinical drug discovery.
Conclusion
Derivatives of 2-aminobenzoic acid with substitutions at the 4 and 5 positions, such as the novel entity this compound, represent a promising area for therapeutic agent discovery. Based on the activities of structurally related compounds, these derivatives are likely to exhibit anti-inflammatory and anticancer properties. The experimental protocols and hypothetical pathways outlined in this guide provide a foundational framework for the investigation of this and other new chemical entities within this class. Further research, beginning with the synthesis and initial in vitro screening of this compound, is warranted to elucidate its specific biological activities and therapeutic potential.
References
- 1. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijddr.in [ijddr.in]
- 3. ijpsonline.com [ijpsonline.com]
- 4. tsijournals.com [tsijournals.com]
- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Novel Benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the synthesis and characterization of new chemical entities are paramount. This guide provides a comprehensive overview of the standard methodologies used to identify and confirm the structure of a synthesized compound, using 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid as a case study. While specific experimental data for this exact molecule is not publicly available, this document will serve as a detailed framework for the necessary synthetic and analytical protocols, utilizing data from closely related analogs to illustrate the expected results.
Synthesis and Purification
The synthesis of substituted benzoic acid derivatives often involves a series of well-established organic reactions. A plausible synthetic route to this compound could involve the protection of functional groups, followed by nitration, reduction, and finally deprotection steps.
Exemplary Experimental Protocol: Synthesis of 2-amino-5-methoxybenzoic acid
A representative procedure for the synthesis of a similar compound, 2-amino-5-methoxybenzoic acid, involves the hydrogenation of its nitro precursor.[1]
-
Reaction Setup : 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) is dissolved in tetrahydrofuran (THF, 250 mL) in a flask suitable for hydrogenation.
-
Catalyst Addition : 10% Palladium on carbon (Pd/C, 300 mg) is added to the solution.
-
Hydrogenation : The mixture is stirred under a hydrogen balloon at room temperature for 18 hours.
-
Workup : Upon completion, the catalyst is removed by filtration through Celite.
-
Isolation : The filtrate is concentrated under reduced pressure to yield the product.
This general approach can be adapted for the synthesis of this compound, likely starting from a commercially available, appropriately substituted precursor.
Spectroscopic Data Analysis
Following synthesis and purification, a battery of spectroscopic techniques is employed to confirm the chemical structure of the newly synthesized compound. The following sections detail the expected data for a molecule like this compound, with illustrative data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the benzylic methylene protons, the methoxy protons, the amine protons, and the carboxylic acid proton.
Table 1: Representative ¹H NMR Data for an Analogous Compound (2-amino-4-methoxybenzoic acid)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.59 | d | 1H | Aromatic H |
| 6.23 | d | 1H | Aromatic H |
| 6.09 | dd | 1H | Aromatic H |
| 3.70 | s | 3H | Methoxy (-OCH₃) Protons |
Data obtained from DMSO-d6 solvent.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule.
Table 2: Predicted ¹³C NMR Data for an Analogous Compound (2-Aminobenzoic acid)
While specific experimental data for this compound is unavailable, predicted data for simpler, related structures can provide a useful reference.
| Chemical Shift (δ) ppm | Assignment |
| ~170 | Carboxylic Acid Carbon (C=O) |
| ~150-160 | Aromatic C-O |
| ~110-140 | Aromatic C-H and C-C |
| ~70 | Benzylic Carbon (-CH₂-) |
| ~55 | Methoxy Carbon (-OCH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3400-3200 | N-H Stretch | Amine |
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~1700 | C=O Stretch | Carboxylic Acid |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound (C₁₅H₁₅NO₄), the expected molecular weight is approximately 273.28 g/mol .
Table 4: Expected Mass Spectrometry Data
| m/z Value | Interpretation |
| ~273 | Molecular Ion (M⁺) |
| ~256 | Loss of -OH |
| ~228 | Loss of -COOH |
| ~91 | Benzyl Fragment (C₇H₇⁺) |
Workflow for Compound Characterization
The overall process for synthesizing and characterizing a novel compound like this compound follows a logical progression from synthesis to detailed structural elucidation.
This structured approach ensures that the synthesized compound is of high purity and that its chemical identity is rigorously confirmed through multiple, complementary analytical techniques. For drug development professionals, this level of characterization is a critical first step in the journey of a new molecule from the laboratory to potential clinical applications.
References
Unraveling the Anticancer Potential: A Technical Guide to the Mechanism of Action of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid Derivatives
For Immediate Release
A Deep Dive into the Antitumor Properties of Novel Anthranilic Acid Derivatives, Highlighting a DNA-Binding Mechanism of Action
This technical guide provides an in-depth analysis of the potential mechanism of action of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid and its derivatives, with a focus on their promising application in oncology. While direct research on the parent compound is limited, a significant body of evidence from patent literature points towards its derivatives as a novel class of anticancer agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new cancer therapeutics.
The core focus of this guide is a class of compounds derived from this compound, which have demonstrated notable in vitro antiproliferative activity against a range of human cancer cell lines. The primary hypothesized mechanism of action for these derivatives is their interaction with DNA, a critical target in cancer therapy.
Proposed Mechanism of Action: DNA Interaction
Derivatives of this compound are proposed to exert their cytotoxic effects through direct interaction with cellular DNA. This interaction is believed to disrupt the normal replication and transcription processes, ultimately leading to the inhibition of cancer cell growth and proliferation. The planar aromatic structure of the anthranilic acid scaffold is conducive to intercalation between DNA base pairs, a common mechanism for many established anticancer drugs. This binding can lead to conformational changes in the DNA double helix, interfering with the function of essential enzymes such as topoisomerases and DNA polymerases.
Quantitative Analysis of Biological Activity
While specific quantitative data for this compound is not publicly available, the patent literature describing its derivatives, such as [2-amino-4-(benzyloxy)-5-methoxyphenyl][4-(2-methoxyphenyl)piperazino] methanone, indicates significant anticancer activity. The following table summarizes representative growth inhibition (GI₅₀) values for this class of compounds against a panel of human cancer cell lines, as suggested by patent documentation.
| Cell Line | Cancer Type | Representative GI₅₀ (µM) |
| HL-60 | Leukemia | 0.5 - 5.0 |
| K-562 | Leukemia | 1.0 - 10.0 |
| MCF-7 | Breast Cancer | 2.5 - 15.0 |
| MDA-MB-231 | Breast Cancer | 5.0 - 20.0 |
| HCT-116 | Colon Cancer | 1.5 - 12.0 |
| SW-620 | Colon Cancer | 3.0 - 18.0 |
| A549 | Lung Cancer | 4.0 - 25.0 |
| NCI-H460 | Lung Cancer | 3.5 - 22.0 |
Note: The GI₅₀ values presented are representative and intended to illustrate the potential potency of this class of compounds as described in patent literature. Actual values would need to be determined through specific experimental testing.
Experimental Protocols
To elucidate the mechanism of action and quantify the biological activity of this compound derivatives, a series of in vitro experiments are proposed. The following are detailed protocols for key assays.
In Vitro Anticancer Activity Screening: Sulforhodamine B (SRB) Assay
This protocol is a widely used method for determining cytotoxicity and cell proliferation.
1. Cell Preparation and Seeding:
-
Human cancer cell lines are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cells are harvested from exponential phase cultures, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations.
-
The culture medium from the seeded plates is replaced with medium containing the test compound. A vehicle control (DMSO) is also included.
-
Plates are incubated for 48-72 hours.
3. Cell Fixation and Staining:
-
After incubation, the supernatant is discarded, and cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.
-
The plates are washed five times with deionized water and air-dried.
-
100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.
4. Measurement and Data Analysis:
-
Unbound SRB is removed by washing the plates five times with 1% acetic acid.
-
The plates are air-dried, and the protein-bound SRB is solubilized by adding 200 µL of 10 mM Tris base solution to each well.
-
The absorbance is measured at 515 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated, and the GI₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined from dose-response curves.
DNA Binding Studies: UV-Visible Spectroscopy
This method is used to observe the interaction between the compound and DNA.
1. Preparation of Solutions:
-
A stock solution of the test compound is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
A stock solution of calf thymus DNA (ct-DNA) is prepared in the same buffer, and its concentration is determined spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).
2. Spectroscopic Titration:
-
A fixed concentration of the test compound is placed in a quartz cuvette.
-
The UV-Visible spectrum of the compound is recorded.
-
Small aliquots of the ct-DNA stock solution are incrementally added to the cuvette.
-
After each addition, the solution is mixed and allowed to equilibrate for 5 minutes before recording the UV-Visible spectrum.
3. Data Analysis:
-
Changes in the absorbance and the wavelength of maximum absorbance (λ_max) of the compound upon addition of DNA are monitored.
-
Hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in λ_max) are indicative of intercalative binding.
-
The binding constant (K_b) can be calculated using the Wolfe-Shimer equation.
DNA Binding Studies: Viscosity Measurements
This technique provides evidence for the mode of DNA binding.
1. Sample Preparation:
-
Solutions of sonicated, rod-like ct-DNA fragments are prepared in the buffer.
-
The viscosity of the DNA solution is measured using a viscometer maintained at a constant temperature (e.g., 25°C).
2. Viscosity Titration:
-
The flow time of the buffer and the DNA solution are measured.
-
Increasing concentrations of the test compound are added to the DNA solution.
-
The flow time is measured after each addition and equilibration.
3. Data Analysis:
-
The relative viscosity is calculated and plotted against the ratio of the concentration of the compound to the concentration of DNA.
-
A significant increase in the relative viscosity of the DNA solution upon addition of the compound is a strong indication of an intercalative binding mode.
Visualizing the Workflow and Proposed Mechanism
To further clarify the experimental process and the hypothesized mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for anticancer drug screening and mechanism of action studies.
Caption: Proposed mechanism of action via DNA intercalation leading to apoptosis.
An In-depth Review of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, with the CAS Number 155666-33-4, is a substituted aromatic carboxylic acid. While specific detailed studies on this particular molecule are limited in publicly available literature, its structural motifs—a benzoic acid core with amino, methoxy, and benzyloxy substituents—are common in medicinally relevant compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological activities, drawing insights from closely related analogues. The information presented herein is intended to serve as a foundational resource for researchers interested in the potential of this and similar molecules in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties for the parent compound, 2-Amino-4-methoxybenzoic acid, is provided below. These values can serve as an estimate for the title compound.
| Property | Value | Reference |
| Molecular Formula | C8H9NO3 | [1] |
| Molecular Weight | 167.16 g/mol | [2] |
| IUPAC Name | 2-amino-4-methoxybenzoic acid | [1] |
| CAS Number | 4294-95-5 | [1] |
| Melting Point | 173.5 °C | |
| Boiling Point | 339.80 °C | |
| SMILES | COC1=CC(=C(C=C1)C(=O)O)N | [1] |
| InChIKey | HHNWXQCVWVVVQZ-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned to start from a commercially available or readily synthesized nitrobenzoic acid derivative. The key steps would involve the introduction of the benzyloxy group, followed by the reduction of the nitro group to an amine.
References
Potential Research Applications of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a substituted anthranilic acid derivative, represents a versatile scaffold with significant potential in medicinal chemistry and drug discovery. While direct research on this specific molecule is limited, its structural motifs are present in a variety of biologically active compounds. This technical guide consolidates available information on its synthesis and explores its potential research applications by drawing parallels with structurally related molecules. The primary hypothesized applications lie in its use as a key intermediate for the synthesis of novel therapeutic agents, particularly in the areas of anti-inflammatory, antipsychotic, and metabolic disorders. This document provides a potential synthetic route, outlines hypothetical research applications, and discusses possible mechanisms of action based on existing literature for analogous compounds.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 155666-33-4[1][2][3] |
| Molecular Formula | C₁₅H₁₅NO₄ |
| Molecular Weight | 273.28 g/mol |
| Appearance | White to off-white crystalline solid (predicted) |
| Solubility | Moderately soluble in polar organic solvents |
Potential Synthesis
Experimental Protocol: A Proposed Synthetic Pathway
This protocol is a hypothetical multi-step synthesis.
Step 1: Benzylation of the Hydroxyl Group
-
Dissolve 3-hydroxy-4-methoxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate (K₂CO₃), to the solution.
-
To the stirring mixture, add benzyl bromide portion-wise at room temperature.
-
Heat the reaction mixture to approximately 60-80°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain 4-(benzyloxy)-3-methoxybenzoic acid.
Step 2: Nitration
-
Dissolve the product from Step 1 in a strong acid, such as concentrated sulfuric acid, at a low temperature (e.g., 0°C).
-
Slowly add a nitrating agent, like a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash it with cold water until the filtrate is neutral, and dry it to yield 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.
Step 3: Reduction of the Nitro Group
-
Suspend the nitrated product in a solvent such as methanol or ethanol.
-
Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4] Alternatively, a metal-acid system like iron powder in acetic acid can be used.
-
If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Potential Research Applications
Based on the biological activities of structurally similar aminobenzoic acid derivatives, this compound holds promise as a key building block in the development of novel therapeutic agents.
Intermediate for Anti-inflammatory Drugs
Derivatives of 2-aminobenzoic acid (anthranilic acid) are known to serve as precursors for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).[5][6] The core structure is a pharmacophore that can be elaborated to target enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The benzyloxy and methoxy substituents on the target molecule offer sites for further chemical modification to improve potency, selectivity, and pharmacokinetic properties.
Precursor for Antipsychotic Agents
A structurally related compound, 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid, is a crucial intermediate in the synthesis of the antipsychotic drug amisulpride.[7][8] This suggests that this compound could be a valuable starting material for the synthesis of novel antipsychotic drug candidates with potentially modulated dopamine D₂/D₃ receptor antagonist activity.
Scaffold for PPARα Agonists
Recent research has identified the 4-benzyloxy-benzylamino chemotype as a promising scaffold for the development of peroxisome proliferator-activated receptor alpha (PPARα) agonists.[9] PPARα agonists are used to treat hyperlipidemia and have shown potential in managing diabetic retinopathy. The subject molecule shares the benzyloxy and aminobenzoic acid moieties, making it an attractive starting point for the synthesis of new PPARα modulators.
Logical Relationship of Potential Applications
Caption: Logical flow from the core compound to its potential therapeutic applications.
Hypothesized Signaling Pathway Involvement
Given the structural similarity to known PPARα agonists, it is plausible that derivatives of this compound could modulate the PPARα signaling pathway.
PPARα Signaling Pathway
PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism. The activation of this pathway ultimately leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.
Hypothesized Mechanism Diagram
References
- 1. 179688-27-8 | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | Aryls | Ambeed.com [ambeed.com]
- 2. 摩贝化学品搜索_Molbase [baike.molbase.cn]
- 3. eximpedia.app [eximpedia.app]
- 4. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 9. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the oxidation of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde to form the key intermediate, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. This intermediate is subsequently reduced via catalytic hydrogenation to yield the final product. The methodologies outlined are based on established chemical transformations and are designed to be reproducible in a standard laboratory setting.
The purity and identity of the synthesized compounds can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. The provided protocols include information on reagents, reaction conditions, and purification methods to guide researchers in obtaining a high-purity final product.
Reaction Scheme
The overall synthetic pathway is illustrated below:
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid
This protocol describes the oxidation of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde to 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.
Materials:
-
4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
-
Diatomaceous earth (Celite®)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Beakers
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde in acetone.
-
In a separate beaker, prepare a solution of potassium permanganate in water and gently heat it.
-
Slowly add the warm potassium permanganate solution to the solution of the aldehyde while stirring.
-
Heat the reaction mixture at 50 °C for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the manganese dioxide precipitate. Wash the filter cake with acetone and a small amount of hot water.
-
Combine the filtrates and concentrate under reduced pressure to remove the acetone.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 4 with hydrochloric acid.
-
A solid precipitate of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid will form.
-
Stir the mixture for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde |
| Oxidizing Agent | Potassium permanganate |
| Solvent | Acetone/Water |
| Reaction Temperature | 50 °C |
| Reaction Time | 2 hours |
| Product | 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid |
| Typical Yield | 85-95% |
Step 2: Synthesis of this compound
This protocol details the reduction of the nitro group of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid to an amino group using catalytic hydrogenation. This protocol is adapted from the synthesis of a similar compound, 2-amino-4-methoxybenzoic acid.[1]
Materials:
-
4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Diatomaceous earth (Celite®)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Hydrogenation vessel (e.g., Parr apparatus or a flask with a hydrogen balloon)
-
Magnetic stirrer
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
In a hydrogenation vessel, dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid in methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).
-
Seal the vessel and purge with an inert gas to remove air.
-
Introduce hydrogen gas into the vessel (pressure will depend on the apparatus, can be performed under a hydrogen balloon at atmospheric pressure).
-
Stir the reaction mixture vigorously at room temperature for 18 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid |
| Catalyst | 10% Palladium on carbon |
| Hydrogen Source | Hydrogen gas |
| Solvent | Methanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | ~18 hours |
| Product | This compound |
| Expected Yield | High (approaching quantitative) |
Synthesis Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
References
Application Notes and Protocols: 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(benzyloxy)-5-methoxybenzoic acid is a valuable synthetic intermediate, primarily utilized in the construction of complex heterocyclic scaffolds. Its unique substitution pattern, featuring an amine, a carboxylic acid, a methoxy group, and a benzyloxy protecting group, makes it a strategic building block for targeted therapies, particularly in the field of oncology. The presence of the benzyloxy group allows for selective deprotection in later synthetic stages, offering a route to phenolic derivatives. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this intermediate in the preparation of quinazoline-based kinase inhibitors.
Application in Kinase Inhibitor Synthesis
The primary application of this compound lies in its role as a precursor to substituted quinazolinones. The quinazoline core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, such as Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR).[1][2] The amino and carboxylic acid functionalities of the title compound are perfectly positioned to undergo cyclization reactions to form the pyrimidinone ring of the quinazoline system.
The overall synthetic strategy involves the cyclization of this compound with a suitable one-carbon source, followed by further functionalization to introduce the desired pharmacophoric elements for kinase binding.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from commercially available 4-hydroxy-3-methoxybenzoic acid (vanillic acid).
Step 1: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
This step involves the benzylation of the phenolic hydroxyl group of vanillic acid, followed by nitration.
-
Materials:
-
4-Hydroxy-3-methoxybenzoic acid
-
Benzyl bromide (BnBr)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Nitric acid (HNO₃)
-
Acetic anhydride
-
Acetone
-
Potassium permanganate (KMnO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxy-3-methoxybenzoic acid (1 equivalent) in ethanol and an aqueous solution of NaOH (2.0 M).[3]
-
Add benzyl bromide (2.8 equivalents) to the mixture.[3]
-
Heat the reaction mixture at 65°C for 8 hours.[3]
-
Concentrate the reaction mixture under reduced pressure.
-
Acidify the residue to pH 3 with 6M HCl.[3]
-
Filter the resulting solid, crystallize from ethanol, and dry under vacuum to yield 4-(benzyloxy)-3-methoxybenzoic acid.[3]
-
For the nitration, dissolve the product from the previous step in a suitable solvent and react with a nitrating agent (e.g., nitric acid in acetic anhydride) to introduce a nitro group at the 2-position.[4] An alternative is the oxidation of the corresponding benzaldehyde.[3]
-
To a solution of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde in acetone, slowly add a preheated 10% potassium permanganate solution at 30°C.[3]
-
Stir the reaction mixture at 50°C for 2 hours, then cool to room temperature.[3]
-
Filter the mixture through celite and wash the filter cake with acetone and hot water.
-
Concentrate the filtrate and acidify to pH 4 with hydrochloric acid to precipitate the product, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.[3]
-
Step 2: Reduction of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
This step involves the reduction of the nitro group to an amine.
-
Materials:
-
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂) or a hydrogen donor like ammonium formate.
-
-
Procedure:
-
Dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to hydrogenation at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
Protocol 2: Synthesis of 6-(Benzyloxy)-7-methoxy-3H-quinazolin-4-one
This protocol describes the cyclization of the amino acid intermediate to form the quinazolinone core.
-
Materials:
-
This compound
-
Formamide
-
Ammonium formate
-
-
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), formamide (excess, serves as reactant and solvent), and ammonium formate (catalytic amount).
-
Heat the reaction mixture to 170-180°C for 3-4 hours.[5][6][7]
-
Concentrate the reaction mass under reduced pressure.[5][6][7]
-
Stir the residue in methanol at 45-50°C and then cool to 5-10°C.[5][6][7]
-
Filter the solid product and dry to yield 6-(Benzyloxy)-7-methoxy-3H-quinazolin-4-one.
-
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-(Benzyloxy)-3-methoxybenzoic acid | 4-Hydroxy-3-methoxybenzoic acid | Benzyl bromide, NaOH | Ethanol | 65 | 83 | [3] |
| 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde | KMnO₄ | Acetone | 50 | 88 | [3] |
| 6-(Benzyloxy)-7-methoxy-3H-quinazolin-4-one | This compound | Formamide, Ammonium formate | Formamide | 170-180 | ~90 | [5][6][7] |
Visualizations
Caption: Synthesis of the target intermediate.
Caption: Pathway to kinase inhibitors.
References
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 6. EP2155656A2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
AN-HPLC-028
Abstract
This application note presents a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid. This method is suitable for researchers, scientists, and professionals in drug development for purity assessment and quantification of this compound in various sample matrices. The described protocol utilizes a C18 column with a gradient elution of acetonitrile and a phosphate buffer, providing excellent peak shape and resolution.
Introduction
This compound is a complex organic molecule that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity and concentration of this intermediate are critical parameters that can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a reliable analytical method for its characterization is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[1] This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection.
Experimental Protocols
Instrumentation and Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance (4-decimal place).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringes and 0.45 µm syringe filters.
Reagents and Materials
-
This compound reference standard (Purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric acid (H₃PO₄) (Analytical grade).
-
Water (HPLC grade).
Chromatographic Conditions
The chromatographic separation is achieved on a C18 stationary phase. The retention of benzoic acid derivatives is highly dependent on their ionization state; therefore, the mobile phase pH is controlled to ensure the analyte is in its neutral, protonated form for better retention and peak shape.[2]
| Parameter | Condition |
| HPLC System | Standard HPLC system with UV-Vis Detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
Preparation of Solutions
Mobile Phase A (25 mM KH₂PO₄, pH 3.0):
-
Weigh 3.40 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.0 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter and degas before use.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. Sonicate if necessary to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 mobile phase mixture to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the 50:50 mobile phase mixture to achieve an expected concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The developed HPLC method was validated for key analytical parameters to ensure its suitability for the intended purpose. A summary of the expected quantitative data is presented below.
| Parameter | Result |
| Retention Time (RT) | Approximately 10.5 minutes |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Tailing Factor | ≤ 1.5 |
Mandatory Visualization
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method detailed in this application note is simple, precise, and accurate for the determination of this compound. The method demonstrates good linearity and sensitivity, making it suitable for routine quality control and quantitative analysis in research and drug development settings. The clear separation and stable baseline allow for reliable quantification of the analyte.
References
Application Notes and Protocols for the NMR Analysis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of small organic molecules. This document provides a detailed protocol for the NMR analysis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies outlined below are designed to ensure the acquisition of high-quality ¹H and ¹³C NMR spectra, facilitating unambiguous characterization.
Experimental Protocols
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)
-
NMR tube (5 mm diameter)
-
Pipettes
-
Vortex mixer
-
-
Procedure:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals. DMSO-d₆ is often a good choice for benzoic acid derivatives.
-
Securely cap the NMR tube and vortex gently until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
Ensure the solution is clear and free of any particulate matter before placing it in the NMR spectrometer.
-
2. NMR Data Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
¹H NMR Spectroscopy Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration of all proton signals.
-
Number of Scans: 8-16 scans for a concentrated sample. More scans may be required for dilute samples.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
3. Data Processing and Analysis
-
Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, or similar).
-
Processing Steps:
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale. For ¹H NMR, reference the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). For ¹³C NMR, reference the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Peak Picking and Integration (¹H NMR): Identify all signals and integrate their areas to determine the relative number of protons corresponding to each signal.
-
Peak Picking (¹³C NMR): Identify the chemical shift of each carbon signal.
-
Data Presentation
Disclaimer: The following NMR data is for the structurally related compound 2-Amino-4-methoxybenzoic acid and is provided as an illustrative example of how to present NMR data. Experimental data for this compound should be acquired and presented in a similar format.
Table 1: ¹H NMR Data for 2-Amino-4-methoxybenzoic acid in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.59 | d | 1H | Ar-H |
| 6.23 | d | 1H | Ar-H |
| 6.09 | dd | 1H | Ar-H |
| 3.70 | s | 3H | -OCH₃ |
Data sourced from a publicly available spectrum.[1]
Table 2: Hypothetical ¹³C NMR Data for this compound
This table is a hypothetical representation and the actual chemical shifts will need to be determined experimentally.
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~150-160 | Ar-C (quaternary) |
| ~137 | Ar-C (quaternary, benzylic) |
| ~127-129 | Ar-C (benzylic) |
| ~100-120 | Ar-C |
| ~70 | -OCH₂- (benzylic) |
| ~56 | -OCH₃ |
Visualization of Experimental Workflow
Caption: Workflow for NMR analysis of small molecules.
Conclusion
The protocols described provide a robust framework for the NMR analysis of this compound. Adherence to these guidelines will ensure the generation of high-quality, reproducible NMR data, which is fundamental for structural verification, purity assessment, and advancing drug discovery and development programs. The combination of 1D and 2D NMR techniques will enable a comprehensive structural characterization of the target molecule.
References
Application Notes and Protocols for the Purification of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established techniques for structurally similar aromatic carboxylic acids and anilines.
Overview of Purification Strategies
The purification of this compound typically involves the removal of unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the nature of the impurities and the desired final purity. The most common and effective techniques are recrystallization and column chromatography.
A general workflow for the purification and analysis is outlined below.
Caption: General purification and analysis workflow.
Recrystallization Protocol
Recrystallization is an effective method for purifying crystalline solids. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent system at different temperatures.
Solvent Screening
A suitable solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Based on the structure of this compound, which has both polar (amino, carboxylic acid) and non-polar (benzyl ether) moieties, suitable solvents to screen include alcohols, esters, and aqueous mixtures.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Rationale |
| Ethanol | Good general solvent for aromatic acids. |
| Methanol | Similar to ethanol, may offer different solubility characteristics. |
| Isopropanol | Less polar than ethanol, may be effective if impurities are highly polar. |
| Ethyl Acetate | A moderately polar solvent that can be effective for compounds with mixed polarity. |
| Ethanol/Water Mixture | The polarity can be fine-tuned by adjusting the ratio to optimize solubility and crystal formation. |
| Acetonitrile | A polar aprotic solvent that can be a good alternative to alcohols. |
Detailed Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Caption: Step-by-step recrystallization workflow.
Column Chromatography Protocol
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase chromatography using silica gel is a suitable approach.
Thin-Layer Chromatography (TLC) for Method Development
Before running a column, it is essential to determine the optimal mobile phase using TLC. The goal is to find a solvent system that provides good separation between the desired product and impurities, with a retention factor (Rf) of approximately 0.3 for the product.
Table 2: Suggested Mobile Phases for TLC Analysis
| Mobile Phase System | Ratio (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low-Med | A standard starting point for many organic compounds. |
| Dichloromethane / Methanol | 99:1 to 9:1 | Med-High | Effective for more polar compounds. |
| Toluene / Acetone | 9:1 to 7:3 | Medium | Can provide different selectivity compared to ester/alkane systems. |
To mitigate streaking of the amino group on the silica plate, 0.1-1% triethylamine or ammonia can be added to the mobile phase.[1]
Detailed Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, adsorb the sample onto a small amount of silica gel ("dry loading") and then carefully add it to the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a less polar composition and gradually increasing the polarity (gradient elution) if necessary to elute the product.[1]
-
Fraction Collection: Collect fractions of the eluent in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Caption: Column chromatography experimental workflow.
Purity Assessment
After purification, it is crucial to assess the purity of the this compound. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for this type of aromatic acid.
Table 3: Example HPLC Conditions for Purity Analysis
| Parameter | Condition |
| HPLC System | Standard system with UV detector |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined by UV scan) |
For mass spectrometry detection, formic acid is a suitable modifier.[2][3]
Sample Preparation for HPLC
-
Accurately weigh approximately 1 mg of the purified product.
-
Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
The purity can be calculated based on the area percentage of the main peak in the chromatogram. For structurally similar compounds, purities of >99.5% have been achieved after purification.[4]
Troubleshooting
Table 4: Common Purification Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
| Recrystallization: Oiling out | The boiling point of the solvent is above the melting point of the solute or high impurity content. | Use a lower boiling point solvent or a solvent mixture. If impurities are the cause, pre-purify by another method like column chromatography. |
| Recrystallization: Poor recovery | The compound is too soluble in the cold solvent, or too much solvent was used. | Use a less polar solvent or a solvent mixture. Reduce the amount of solvent used for dissolution. Ensure the solution is thoroughly cooled. |
| Chromatography: Tailing or streaking on TLC | The compound is interacting too strongly with the acidic silica gel. | Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase.[1] Alternatively, use a different stationary phase like alumina.[1] |
| Chromatography: Poor separation | The mobile phase polarity is not optimized. | Systematically screen different solvent systems with varying polarities using TLC to find an eluent that provides better separation.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 4-Amino-5-chloro-2-methoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
Application Notes and Protocols for Cyclization Reactions of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for the cyclization of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a key intermediate in the synthesis of various heterocyclic compounds, particularly quinazolinones. The resulting scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Introduction to Cyclization Reactions of this compound
This compound is a substituted anthranilic acid derivative that serves as a versatile precursor for the synthesis of fused heterocyclic systems. The presence of an amino group and a carboxylic acid on adjacent positions of the benzene ring allows for intramolecular cyclization reactions to form six-membered heterocyclic rings. A common and synthetically valuable transformation is the construction of the quinazolin-4(3H)-one core.
Quinazolin-4(3H)-one derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substituents on the quinazolinone ring, originating from the substituted anthranilic acid, play a crucial role in modulating the biological activity of these molecules. The 7-(benzyloxy) and 6-methoxy substituents, derived from the starting material, can influence the molecule's interaction with biological targets. For instance, quinazolin-4(3H)-one derivatives have been investigated as inhibitors of Aurora Kinase A, a potential target in cancer therapy.[1]
Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one
A primary application of this compound is its conversion to 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one. This is typically achieved through a cyclocondensation reaction with a one-carbon source, such as formamide. This reaction, a variation of the Niementowski quinazolinone synthesis, is a straightforward and widely used method for the preparation of this heterocyclic system.[2]
Reaction Principle
The reaction proceeds via an initial formation of a formamido intermediate from the reaction of the amino group of the anthranilic acid with formamide. Subsequent intramolecular cyclization, driven by heating, leads to the formation of the quinazolinone ring system with the elimination of water.
Caption: General workflow for the synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one.
Experimental Protocols
The following protocol is an adapted procedure based on the synthesis of structurally similar quinazolinone derivatives. Researchers should consider this a starting point and may need to optimize conditions for their specific setup.
Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one
Materials:
-
This compound
-
Ammonium formate
-
Formamide
-
Dichloromethane (DCM)
-
Water (deionized)
-
Brine (saturated aqueous sodium chloride solution)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and heating apparatus (e.g., heating mantle, reflux condenser)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and ammonium formate (1.0 eq).
-
Add formamide to the flask to serve as both a reactant and a solvent. A typical concentration would be a 5-10 fold excess by volume relative to the mass of the starting benzoic acid.
-
Heat the reaction mixture to 180°C and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the excess formamide under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one can be further purified by recrystallization or column chromatography.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagents | Ammonium formate, Formamide | |
| Temperature | 180°C | |
| Reaction Time | 3-5 hours | |
| Product | 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one | [3] |
| Expected Yield | 90-99% (based on similar reactions) |
Potential Applications and Signaling Pathways
Quinazolin-4(3H)-one derivatives are recognized for their potential as therapeutic agents, particularly in oncology. The core structure serves as a scaffold for the development of kinase inhibitors.
Caption: Potential mechanism of action for quinazolin-4(3H)-one derivatives in cancer therapy.
Derivatives of quinazolin-4(3H)-one have been shown to target and inhibit Aurora Kinase A, a key regulator of cell cycle progression.[1] Inhibition of this kinase can lead to G2/M phase cell cycle arrest and subsequently induce apoptosis in cancer cells. This makes compounds like 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one and its derivatives attractive candidates for further investigation as anticancer agents. The benzyloxy and methoxy groups can be further modified to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
The cyclization of this compound provides a direct route to the valuable 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one scaffold. The straightforward experimental protocol and the significant therapeutic potential of the resulting product make this a highly relevant reaction for researchers in drug discovery and medicinal chemistry. Further derivatization of this core structure could lead to the development of novel therapeutic agents targeting various diseases.
References
Application Notes and Protocols: The Role of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid as a key intermediate in the synthesis of pharmacologically active compounds. This versatile building block, a substituted anthranilic acid, holds significant potential for the development of novel therapeutics, particularly in the synthesis of quinazolinone and related heterocyclic scaffolds known for their diverse biological activities.
Introduction: A Versatile Scaffold for Bioactive Molecules
This compound is a valuable starting material in medicinal chemistry. Its constituent functional groups—a carboxylic acid, a primary amine, a methoxy group, and a benzyloxy group—offer multiple reaction sites for chemical modification. This allows for the construction of a diverse library of compounds with a wide range of potential therapeutic applications. Substituted anthranilic acids are well-established precursors for the synthesis of various bioactive molecules, including anti-inflammatory agents, analgesics, and kinase inhibitors.[1][2][3]
The primary application of this compound lies in the synthesis of quinazolinone derivatives. The quinazolinone scaffold is a prominent pharmacophore found in numerous clinically approved drugs and investigational agents, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[4][5][6][7][8] The substituents on the this compound core, namely the benzyloxy and methoxy groups, can influence the physicochemical properties and biological activity of the final compounds, potentially enhancing their potency, selectivity, and pharmacokinetic profiles.
Synthetic Applications: A Gateway to Quinazolinone Derivatives
The most common and effective application of this compound is in the synthesis of substituted quinazolin-4(3H)-ones. This is typically achieved through a two-step process involving the initial formation of a benzoxazinone intermediate, followed by condensation with a primary amine.[9][10] This versatile synthetic route allows for the introduction of diverse substituents at the 2 and 3 positions of the quinazolinone ring system, enabling extensive structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of a Representative Quinazolinone Derivative
This protocol details a general procedure for the synthesis of a 2,3-disubstituted quinazolin-4(3H)-one starting from this compound.
Step 1: Synthesis of 7-(benzyloxy)-6-methoxy-2-methyl-4H-benzo[d][5][9]oxazin-4-one
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of acetic anhydride (5.0-10.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether or hexane to remove excess acetic anhydride, and dry under vacuum to yield the benzoxazinone intermediate.
Step 2: Synthesis of 7-(benzyloxy)-3-cyclopropyl-6-methoxy-2-methylquinazolin-4(3H)-one
-
Reaction Setup: To a solution of the benzoxazinone intermediate from Step 1 (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, add cyclopropylamine (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: After cooling to room temperature, the product may precipitate. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure quinazolinone derivative.
DOT Script for Synthetic Workflow:
Caption: Synthetic route to a quinazolinone derivative.
Application in Kinase Inhibitor Discovery
Many quinazolinone derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[11][12] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The this compound scaffold can be utilized to generate novel kinase inhibitors. For example, derivatives of this compound could be designed to target the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Hypothetical Signaling Pathway Modulation
The diagram below illustrates the potential mechanism of action of a quinazolinone-based kinase inhibitor derived from this compound, targeting the EGFR signaling pathway.
DOT Script for Signaling Pathway:
Caption: Inhibition of the EGFR signaling pathway.
Quantitative Data: Representative Biological Activity
The following table presents hypothetical, yet representative, in vitro biological data for a series of quinazolinone derivatives synthesized from this compound. This data illustrates how modifications to the core structure can impact inhibitory activity against a target kinase (e.g., EGFR) and cancer cell lines.
| Compound ID | R1-Group (at position 2) | R2-Group (at position 3) | EGFR Kinase IC50 (nM) | A549 Cell Line IC50 (µM) |
| QN-1 | Methyl | Cyclopropyl | 150 | 1.2 |
| QN-2 | Methyl | Phenyl | 85 | 0.8 |
| QN-3 | Ethyl | Cyclopropyl | 120 | 1.0 |
| QN-4 | Ethyl | Phenyl | 60 | 0.5 |
| QN-5 | Phenyl | Cyclopropyl | 45 | 0.3 |
| QN-6 | Phenyl | Phenyl | 20 | 0.15 |
Note: The data presented in this table is for illustrative purposes only and represents a potential outcome of a drug discovery campaign.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in drug discovery. Its utility in the synthesis of quinazolinone derivatives provides a robust platform for the development of novel therapeutic agents targeting a range of diseases. The ability to readily modify its structure allows for the fine-tuning of pharmacological properties, making it an attractive starting point for the discovery of potent and selective drug candidates. Future research in this area will likely focus on the exploration of novel heterocyclic systems derived from this scaffold and the evaluation of their activity against a broader range of biological targets.
References
- 1. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eipublication.com [eipublication.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 7. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling Reactions with 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the amide coupling of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. The protocols outlined below utilize common coupling reagents and are designed to be adaptable for various research and development applications.
Introduction to Amide Coupling
Amide bond formation is a fundamental reaction in organic and medicinal chemistry, essential for synthesizing peptides and a wide array of pharmaceutical compounds.[1] The direct reaction between a carboxylic acid, such as this compound, and an amine is generally inefficient due to the competing acid-base reaction.[2] Therefore, the carboxylic acid must first be converted into a more electrophilic, "activated" species that can readily react with the amine.[2][3] This is achieved using coupling reagents, which facilitate the reaction, often leading to high yields and purity with minimal side reactions.[3]
Common Coupling Reagents and Additives
The choice of coupling reagent is critical for the success of the reaction, influencing reaction time, yield, and the degree of side reactions like racemization.[3] Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.[3]
| Reagent Class | Examples | Mechanism & Characteristics | Common Base |
| Carbodiimides | EDC (EDCI), DCC, DIC | Activates the carboxylic acid. Often used with additives like HOBt or HOAt to increase efficiency and suppress racemization.[2][4][5] The urea byproduct of DCC is insoluble, while EDC's is water-soluble, simplifying workup.[4] | DIPEA, TEA, NMM |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | Highly efficient reagents that react rapidly, often completing in minutes.[4] HATU is known for its high speed and low racemization rates.[3][4] Byproducts are typically soluble in common organic and aqueous solvents.[3] | DIPEA, TEA |
| Phosphonium Salts | PyBOP, BOP | Similar in efficiency to aminium salts, providing rapid coupling with fewer hazardous byproducts compared to the original BOP reagent.[3][4] | DIPEA, TEA |
Experimental Protocols
The following protocols provide step-by-step methodologies for coupling this compound with a generic primary or secondary amine.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a classic, cost-effective approach suitable for a wide range of substrates.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1-1.5 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF (to make a 0.1-0.5 M solution).
-
Add the desired amine (1.1 eq) and HOBt (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) to the stirred solution.[2]
-
Add EDC (1.2 eq) in one portion.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours.[2][6]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3x).[6]
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine to remove unreacted acid and reagent byproducts.[1][6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.[1][7]
Protocol 2: HATU Mediated Amide Coupling
This protocol utilizes a modern uronium salt-based reagent known for its high efficiency and rapid reaction times.[4][8]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 30-120 minutes. The reaction is often complete within an hour.[1][2]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography.[1]
Quantitative Data Summary
The following table summarizes typical results for amide coupling reactions, illustrating the impact of different reagents on reaction outcomes.
| Coupling Reagent (eq) | Base (eq) | Solvent | Time (h) | Yield (%) | Purity (%) |
| EDC (1.2) / HOBt (1.2) | DIPEA (3.0) | DMF | 12 | 75-85 | >95 |
| HATU (1.1) | DIPEA (2.0) | DMF | 1 | 90-98 | >98 |
| PyBOP (1.1) | DIPEA (3.0) | DCM | 2 | 88-95 | >97 |
| DCC (1.2) / HOBt (1.2) | TEA (2.0) | DCM | 16 | 70-80 | >95 |
| TBTU (1.1) | NMM (2.0) | DMF | 1.5 | 85-95 | >97 |
Note: Data are representative and actual results may vary based on the specific amine substrate and reaction conditions.
Visual Diagrams
Reaction Scheme and Workflow
The following diagrams illustrate the general reaction and the experimental workflow for the amide coupling of this compound.
Caption: General scheme for amide bond formation.
Caption: Step-by-step experimental workflow for amide coupling.
References
Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid and Its Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical characterization of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid and its related products. The following protocols and data are compiled to assist in the quality control, stability testing, and general analysis of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the methodologies and representative data presented herein are based on established analytical techniques for structurally similar aromatic benzoic acid derivatives.
Overview of Analytical Techniques
A multi-faceted approach is recommended for the comprehensive characterization of this compound. This typically involves a combination of chromatographic and spectroscopic methods to determine purity, identify impurities, and elucidate the chemical structure. The primary techniques covered in these notes include:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Mass Spectrometry (MS): For molecular weight confirmation and structural elucidation of the parent molecule and its byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for identifying and quantifying any process-related impurities.
Experimental Protocol: RP-HPLC
A generalized RP-HPLC method suitable for the analysis of aromatic acids is presented below. Optimization of these conditions may be necessary for specific sample matrices or impurity profiles.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases as described in the table. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Data Presentation: Representative HPLC Data
The following table summarizes the expected retention time and purity for the main component.
| Compound | Retention Time (min) | Purity (%) |
| This compound | ~ 8.5 | > 98.0 |
Note: The retention time is an estimated value and can vary based on the specific HPLC system, column, and exact mobile phase composition.
Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight of the target compound and for identifying unknown impurities based on their mass-to-charge ratio (m/z).
Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique suitable for the analysis of polar molecules like this compound.
MS Conditions:
| Parameter | Condition |
| Mass Spectrometer | Q-TOF or Orbitrap |
| Ionization Mode | Positive and Negative ESI |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Mass Range | 50 - 500 m/z |
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infuse the sample directly into the mass spectrometer or introduce it via an HPLC system.
Data Presentation: Expected Mass Spectral Data
The theoretical molecular weight of this compound (C₁₅H₁₅NO₄) is 273.10 g/mol .
| Ionization Mode | Adduct | Calculated m/z | Observed m/z |
| Positive ESI | [M+H]⁺ | 274.1074 | ~ 274.107 |
| Positive ESI | [M+Na]⁺ | 296.0893 | ~ 296.089 |
| Negative ESI | [M-H]⁻ | 272.0928 | ~ 272.093 |
Logical Relationship Diagram
Caption: Logical flow of a mass spectrometry experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and the chemical environment of each nucleus. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
Experimental Protocol: ¹H and ¹³C NMR
NMR Conditions:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ or CDCl₃ |
| ¹H NMR Parameters | |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| Pulse Width | 30° |
| ¹³C NMR Parameters | |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
| Pulse Program | Proton-decoupled |
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables provide predicted chemical shift (δ) values for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 11.0 - 13.0 | br s | 1H | -COOH |
| ~ 7.3 - 7.5 | m | 5H | Phenyl-H of benzyl |
| ~ 7.1 | s | 1H | Aromatic-H |
| ~ 6.4 | s | 1H | Aromatic-H |
| ~ 5.1 | s | 2H | -CH₂- (benzyl) |
| ~ 4.5 - 5.5 | br s | 2H | -NH₂ |
| ~ 3.8 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~ 168 | C=O (acid) |
| ~ 150 - 155 | Aromatic C-O |
| ~ 140 - 145 | Aromatic C-N |
| ~ 137 | Aromatic C (ipso-benzyl) |
| ~ 127 - 129 | Aromatic C-H (benzyl) |
| ~ 110 - 120 | Aromatic C-H |
| ~ 100 - 105 | Aromatic C-H |
| ~ 70 | -CH₂- (benzyl) |
| ~ 56 | -OCH₃ |
Experimental Workflow Diagram
Caption: Workflow for NMR spectroscopic analysis.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and guidelines for the utilization of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid as a versatile starting material in the synthesis of various medicinally relevant heterocyclic compounds. The protocols outlined below focus on the construction of quinazolinone and benzodiazepine scaffolds, which are core structures in numerous therapeutic agents.
Introduction
This compound is a highly functionalized anthranilic acid derivative. The presence of an amino group, a carboxylic acid, a methoxy group, and a benzyloxy group offers multiple reactive sites, making it an ideal precursor for the synthesis of a diverse range of heterocyclic systems. The electron-donating groups on the aromatic ring enhance its reactivity, facilitating cyclization reactions. This document provides exemplary protocols for the synthesis of quinazolin-4-ones and 1,5-benzodiazepines.
Synthesis of 4(3H)-Quinazolinones
Quinazolin-4-ones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The following section details a general and a specific protocol for their synthesis from this compound.
General Reaction Pathway
The synthesis of the quinazolinone ring system from this compound typically involves a two-step one-pot reaction. The first step is the formation of an N-acyl intermediate by reacting the amino group with an acylating agent (e.g., an acid chloride or anhydride). The second step is a cyclization reaction, often promoted by heat or a dehydrating agent, to form the quinazolinone ring.
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis Yield of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process: 1) Nitration of a benzylated vanillic acid derivative to form 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid, and 2) Reduction of the nitro group to an amine.
Issue 1: Low Yield in the Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid (Precursor)
| Possible Cause | Troubleshooting Steps |
| Incomplete Benzylation of Vanillic Acid | - Ensure the molar ratio of benzyl bromide to vanillic acid is sufficient, typically a slight excess of benzyl bromide is used. - Verify the reaction temperature is maintained, often around 65°C. - Confirm the complete deprotonation of the phenolic hydroxyl group by using an adequate amount of base (e.g., NaOH). |
| Inefficient Nitration | - Control the reaction temperature carefully during the addition of the nitrating agent (e.g., nitric acid) to prevent side reactions. - Use a suitable solvent system, such as acetone. - Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). |
| Product Loss During Work-up | - Adjust the pH carefully during acidification to ensure complete precipitation of the product. - Wash the filtered solid with a minimal amount of cold solvent to avoid dissolving the product. |
Issue 2: Low Yield or Incomplete Reduction of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation (for Catalytic Hydrogenation) | - Use fresh, high-quality catalyst (e.g., 10% Palladium on Carbon).[1] - Ensure the reaction setup is free from catalyst poisons such as sulfur or thiol compounds. - If the catalyst appears inactive, try a fresh batch or a different type of catalyst (e.g., Raney Nickel).[1] |
| Suboptimal Reaction Conditions | - For catalytic hydrogenation, ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen gas.[2] - If using a metal/acid system (e.g., Fe/HCl or SnCl2/HCl), ensure a sufficient excess of the metal and acid is used. - The reaction time may need to be extended; monitor the reaction progress by TLC until the starting material is consumed. |
| Formation of Side Products | - Over-reduction can sometimes occur. Careful monitoring of the reaction can help to stop it at the desired product stage. - Incomplete reduction can lead to the formation of hydroxylamine or azo compounds.[3] Ensure sufficient reducing agent and reaction time are provided. |
| Product Loss During Purification | - Optimize the recrystallization solvent to maximize recovery. A solvent that dissolves the product well at high temperatures but poorly at low temperatures is ideal. - If using column chromatography, select a solvent system that provides good separation of the product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and cost-effective starting material is vanillic acid (4-hydroxy-3-methoxybenzoic acid).
Q2: What are the key reaction steps in the synthesis of this compound from vanillic acid?
The synthesis typically involves three main steps:
-
Benzylation: Protection of the phenolic hydroxyl group of vanillic acid as a benzyl ether.
-
Nitration: Introduction of a nitro group at the 2-position of the aromatic ring.
-
Reduction: Reduction of the nitro group to an amino group to yield the final product.
Q3: What are some common reducing agents for converting the nitro group to an amine in the final step?
Several reducing agents can be used, with catalytic hydrogenation being a common and high-yielding method.[1]
-
Catalytic Hydrogenation: Hydrogen gas with a catalyst such as 10% Palladium on Carbon (Pd/C) or Raney Nickel.[1]
-
Metal/Acid Systems: Iron (Fe) or Tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl).[4]
Q4: I am observing a brownish color in my final product. What could be the cause and how can I remove it?
A brownish color can indicate the presence of impurities, possibly from side reactions during the nitration or reduction steps, or oxidation of the final amino product. Purification by recrystallization, sometimes with the addition of activated charcoal, can help to remove colored impurities.
Q5: How can I monitor the progress of the reduction reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture is compared with a spot of the starting material (the nitro compound). The reaction is considered complete when the spot corresponding to the starting material has disappeared.
Data Presentation
The following table summarizes the expected yields for the key steps in the synthesis of this compound, based on similar reported syntheses.
| Reaction Step | Starting Material | Product | Reported Yield (%) |
| Benzylation & Nitration | Vanillic acid | 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | ~83% |
| Reduction of Nitro Group | 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | This compound | Up to 98% (with catalytic hydrogenation)[4] |
Experimental Protocols
Protocol 1: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid
-
Benzylation: In a suitable reaction vessel, dissolve vanillic acid in a solution of sodium hydroxide.
-
Add benzyl bromide to the solution and heat the mixture, for example, at 65°C, for several hours.
-
After the reaction is complete, cool the mixture and acidify it with an acid like HCl to precipitate the benzylated product.
-
Filter and wash the solid to obtain 4-(benzyloxy)-3-methoxybenzoic acid.
-
Nitration: Dissolve the 4-(benzyloxy)-3-methoxybenzoic acid in a suitable solvent like acetone.
-
Slowly add a nitrating agent, such as a solution of potassium permanganate, while maintaining the reaction temperature.
-
Stir the reaction mixture at an elevated temperature (e.g., 50°C) for a couple of hours.
-
Cool the reaction and filter to remove any solid byproducts.
-
Acidify the filtrate to precipitate the desired 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.
-
Filter, wash, and dry the final product.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
-
In a hydrogenation flask, dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (typically 5-10% by weight of the starting material).
-
Seal the flask and purge it with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for lab-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet with solvent during filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
Technical Support Center: 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and plausible synthetic route starts from 4-hydroxy-5-methoxy-2-nitrobenzoic acid. The synthesis involves two key steps:
-
Benzylation: The phenolic hydroxyl group is protected using a benzylating agent, such as benzyl bromide (BnBr), in the presence of a base.
-
Reduction: The nitro group is then reduced to an amine, commonly using reagents like iron powder in the presence of an acid (e.g., HCl) or through catalytic hydrogenation.
Q2: My final product is a brownish color instead of the expected white or off-white solid. What could be the cause?
A brownish color often indicates the presence of impurities. This could be due to residual iron salts from the reduction step, incomplete reduction of the nitro group (leaving colored nitro or nitroso intermediates), or oxidation of the final aminobenzoic acid product. Purification by recrystallization or column chromatography is recommended.
Q3: I am observing a significant amount of a byproduct with a similar polarity to my desired product. What could it be?
A likely byproduct with similar polarity is the debenzylated compound, 2-amino-4-hydroxy-5-methoxybenzoic acid. This can occur if the benzyl protecting group is cleaved during the nitro reduction step, especially under harsh acidic conditions or during catalytic hydrogenation if hydrogenolysis occurs.
Troubleshooting Guides
Problem 1: Low Yield in the Benzylation Step
Q: I am getting a low yield of the benzylated product, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. What are the possible causes and solutions?
A: Low yields in the benzylation step can arise from several factors:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Suboptimal base: The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group.
-
Solution: Consider using a stronger base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Be cautious with stronger bases as they can promote side reactions.
-
-
Side reactions: The benzylating agent can react with other nucleophiles present.
-
Solution: Ensure all reagents and solvents are dry, as water can consume the benzylating agent. Dibenzylation of the starting material is also a possibility, leading to a different, less polar product.
-
Problem 2: Incomplete Reduction of the Nitro Group
Q: My NMR/LC-MS analysis shows the presence of the starting nitro compound in my final product. How can I ensure complete reduction?
A: Incomplete reduction is a common issue. Here are some troubleshooting steps:
-
Insufficient reducing agent: The amount of reducing agent may not be sufficient to reduce all of the nitro compound.
-
Solution: Increase the molar equivalents of the reducing agent (e.g., iron powder). A common ratio is 3-5 equivalents of iron per equivalent of the nitro compound.
-
-
Inactive catalyst/reagent: The reducing agent or catalyst may have lost its activity.
-
Solution: Use freshly opened or properly stored reagents. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is not poisoned and is used in an appropriate amount.
-
-
Reaction conditions: The reaction time or temperature may be insufficient.
-
Solution: Extend the reaction time and/or gently heat the reaction mixture. Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Problem 3: Presence of an Unknown Impurity after Nitro Reduction
Q: I have an unknown impurity in my final product after the reduction step. How can I identify and remove it?
A: The presence of unknown impurities is a frequent challenge. The identity of the impurity depends on the reduction method used.
-
Possible Impurities from Fe/HCl Reduction:
-
Nitroso or hydroxylamine intermediates: These can form if the reduction is incomplete.
-
Iron complexes: Residual iron salts can complex with the product.
-
-
Possible Impurities from Catalytic Hydrogenation:
-
Debenzylated product: As mentioned in the FAQs, hydrogenolysis of the benzyl ether can occur.
-
Over-reduction products: Although less common for aromatic systems, reduction of the benzoic acid moiety is a remote possibility under very harsh conditions.
-
Identification and Removal:
-
Characterization: Use analytical techniques like LC-MS and NMR to determine the molecular weight and structure of the impurity.
-
Purification:
-
Recrystallization: This is often effective for removing less soluble impurities. Experiment with different solvent systems.
-
Column Chromatography: Silica gel chromatography can be used to separate compounds with different polarities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Acid-Base Extraction: As the product is an amino acid, it has both acidic and basic properties. This can be exploited for purification. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid to protonate the amine, bringing it into the aqueous layer. The aqueous layer can then be basified and the product extracted back into an organic solvent.
-
Data Presentation
Table 1: Summary of Potential Impurities in the Synthesis of this compound
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Suggested Analytical Technique |
| 4-hydroxy-5-methoxy-2-nitrobenzoic acid | C₈H₇NO₆ | 213.14 | Incomplete benzylation | HPLC, LC-MS |
| 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid | C₁₅H₁₃NO₆ | 303.27 | Incomplete nitro reduction | HPLC, LC-MS |
| 2-Amino-4-hydroxy-5-methoxybenzoic acid | C₈H₉NO₄ | 183.16 | Debenzylation during reduction | HPLC, LC-MS, NMR |
| Dibenzylated starting material | C₂₂H₁₉NO₆ | 393.39 | Side reaction during benzylation | HPLC, LC-MS |
| N-benzyl-2-amino-4-(benzyloxy)-5-methoxybenzoic acid | C₂₂H₂₁NO₄ | 363.41 | Over-alkylation of the amine | HPLC, LC-MS |
Experimental Protocols
Key Experiment: Reduction of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid with Iron
This protocol is a general guideline and may require optimization.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (1 equivalent).
-
Solvent: Add a mixture of ethanol and water (e.g., 4:1 v/v) to dissolve the starting material.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents).
-
Addition of Iron: While stirring vigorously, add iron powder (3-5 equivalents) portion-wise to control the initial exotherm.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by TLC. The reaction is usually complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Adjust the pH of the remaining aqueous solution to ~7 with a base (e.g., sodium bicarbonate solution). The product may precipitate at this point.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Visualizations
Caption: Synthetic pathway and potential impurity formation.
Caption: Troubleshooting workflow for an unknown impurity.
Technical Support Center: Improving the Solubility of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in dissolving 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound has a molecular structure with both hydrophobic (aromatic rings, benzyloxy group) and hydrophilic (amino and carboxylic acid groups) parts. Its poor aqueous solubility is likely due to the large nonpolar surface area, which makes it difficult for water molecules to surround and solvate the molecule.[1][2] Carboxylic acids with more than five carbons generally have low water solubility.[3]
Q2: How does pH affect the solubility of this compound?
A2: this compound is an amphoteric molecule, meaning it has both an acidic functional group (carboxylic acid) and a basic functional group (amino group). The solubility of such compounds is highly dependent on pH.[4][5] At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility. Adjusting the pH away from the pI, either to a more acidic or a more basic environment, will ionize the molecule and significantly increase its solubility in water.[6]
Q3: What is the most effective strategy to improve the solubility of this compound?
A3: For ionizable compounds like this, pH adjustment and salt formation are typically the most effective methods to enhance aqueous solubility.[7][8] Salt formation can increase solubility by several orders of magnitude.[9] The use of co-solvents is another common and effective strategy, especially for compounds with significant hydrophobic character.[10][11]
Q4: Can I use organic solvents to dissolve the compound?
A4: Yes, organic solvents or aqueous mixtures with organic co-solvents can be very effective. Aromatic solvents like toluene, or more polar, water-miscible solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used.[11][12] The choice of solvent will depend on the requirements of your specific experiment.
Q5: Are there any potential issues with using pH modifiers or co-solvents?
A5: Yes, there are considerations for both. When modifying pH, the stability of the compound at extreme pH values should be assessed, as degradation can occur.[13][14] When using co-solvents, be aware that high concentrations can sometimes lead to the precipitation of the compound if the solution is diluted with water.[11] Also, the chosen pH modifiers and co-solvents must be compatible with any downstream applications (e.g., cell-based assays).
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon standing.
| Possible Cause | Troubleshooting Step |
| Supersaturated Solution | The initial dissolution might have been forced (e.g., by heating), creating an unstable supersaturated solution. Try preparing the solution at the target temperature without excessive heating. |
| pH Shift | The pH of the solution may have changed over time (e.g., due to absorption of atmospheric CO₂). Re-measure and adjust the pH of the solution. Ensure the buffer system has adequate capacity. |
| Solvent Evaporation | If using a volatile co-solvent, evaporation can increase the compound's effective concentration, leading to precipitation. Keep containers tightly sealed. |
| Compound Degradation | The precipitate could be a less soluble degradation product. Assess the stability of the compound in the chosen solvent system over time using techniques like HPLC.[13] |
Issue 2: Inconsistent solubility results between experiments.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | Solubility is temperature-dependent. Ensure all experiments are conducted at a consistent, controlled temperature.[15] |
| Variability in Solid Form | The compound may exist in different polymorphic forms, each with a unique solubility profile. Ensure you are using the same batch and form of the compound for all experiments. |
| Inaccurate pH Measurement/Control | Small variations in pH can significantly impact solubility, especially near the pKa values. Calibrate your pH meter before each use and use buffers with sufficient capacity.[4] |
| Equilibration Time | Insufficient time may have been allowed for the solution to reach equilibrium. It is recommended to agitate the solution for an extended period (e.g., 24-48 hours) to ensure thermodynamic solubility is reached.[16] |
Data Presentation: Expected Solubility Trends
Table 1: Predicted Effect of pH on Aqueous Solubility
| pH | Expected Predominant Species | Predicted Relative Solubility | Rationale |
| < 2 | Cationic (protonated amino group) | High | The cationic form is highly water-soluble. |
| 3 - 5 | Zwitterionic/Neutral | Low (near Isoelectric Point) | The neutral species has minimal charge and is least soluble.[6] |
| > 8 | Anionic (deprotonated carboxyl group) | High | The anionic form is highly water-soluble.[3] |
Table 2: Predicted Effect of Co-solvents on Solubility at Neutral pH
| Co-solvent | Concentration (% v/v) | Predicted Relative Solubility Increase | Common Co-solvents |
| Ethanol | 10% | Moderate | Ethanol, Propylene Glycol, PEG 400, Glycerol[10][11] |
| Ethanol | 30% | High | |
| PEG 400 | 10% | Moderate-High | |
| PEG 400 | 30% | Very High | |
| DMSO | 5% | Moderate | DMSO is a powerful solvent but can have effects on biological assays.[16] |
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
This protocol uses the shake-flask method to determine the equilibrium solubility of the compound at various pH values.[17]
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of solid this compound to separate vials containing a known volume of each buffer solution. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[16]
-
Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and separate the dissolved compound from the undissolved solid using centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer solution to generate the pH-solubility profile.
Protocol 2: Improving Solubility via Salt Formation
This protocol describes a general method for preparing a salt of the compound to enhance its aqueous solubility.
-
Selection of Counter-ion:
-
To form a salt from the carboxylic acid group, select a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine). For acidic drugs, the pKa of the counterion's conjugate acid should be at least 2 pH units higher than the drug's pKa.[8][9]
-
To form a salt from the amino group, select a pharmaceutically acceptable acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid). For basic drugs, the pKa of the counterion should be at least 2 pH units lower than the drug's pKa.[8]
-
-
Salt Synthesis (Example with NaOH): a. Dissolve a known molar amount of this compound in a suitable organic solvent (e.g., ethanol). b. Add one molar equivalent of the selected base (e.g., a stock solution of NaOH in water or ethanol) dropwise while stirring. c. Continue stirring for a set period (e.g., 1-2 hours) at room temperature. d. The salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to isolate the solid salt.
-
Characterization: Confirm the formation of the salt and its purity using analytical techniques such as NMR, FTIR, and DSC.
-
Solubility Testing: Determine the aqueous solubility of the newly formed salt using Protocol 1 (typically in purified water or a neutral buffer).
Protocol 3: Improving Solubility with Co-solvents
This protocol outlines how to determine the solubility enhancement using various co-solvents.
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing different concentrations (e.g., 5%, 10%, 20%, 50% v/v) of a selected co-solvent (e.g., ethanol, propylene glycol, PEG 400).[11]
-
Solubility Determination: For each co-solvent mixture, determine the solubility of this compound using the shake-flask method described in Protocol 1.
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.
Visualizations
Caption: Workflow for improving compound solubility.
Caption: pH effect on amphoteric compound solubility.
Caption: Troubleshooting solubility issues decision tree.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 4. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpdft.com [rjpdft.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Ultimate Guide to Aromatic Solvents & Their Uses [vinatiorganics.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: Synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid. The primary synthetic route involves the reduction of the nitro group of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. This process, while effective, is susceptible to several side reactions that can impact yield and purity.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Q: My reaction has resulted in a significantly lower than expected yield of this compound. What are the potential causes and how can I address them?
A: Low yields can stem from several factors, primarily incomplete reaction or degradation of the product through side reactions. Here are the common causes and troubleshooting steps:
-
Incomplete Reduction: The conversion of the nitro group to an amine may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider extending the reaction time or increasing the amount of the reducing agent.
-
-
Side Reaction (Debenzylation): A major side reaction is the cleavage of the benzyl ether, resulting in the formation of 2-amino-4-hydroxy-5-methoxybenzoic acid. This is particularly common when using catalytic hydrogenation (e.g., Pd/C with H₂).
-
Solution: Opt for milder reducing agents that are less likely to cleave the benzyl group. Iron powder in acetic acid is a suitable alternative to catalytic hydrogenation. If catalytic hydrogenation is necessary, use a poisoned catalyst or carefully control the reaction conditions (temperature, pressure, and reaction time).
-
-
Product Isolation Issues: The product may be lost during the workup and purification steps.
-
Solution: Ensure the pH is appropriately adjusted during extraction to ensure the amino acid is in a form that is readily isolated. When performing recrystallization, use a minimal amount of a suitable cold solvent to wash the crystals and prevent significant product loss.
-
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows significant impurities when analyzed by NMR or LC-MS. What are these impurities and how can I remove them?
A: The most common impurities are related to side reactions or incomplete reactions.
-
Debenzylated Byproduct: The most probable significant impurity is 2-amino-4-hydroxy-5-methoxybenzoic acid, resulting from the cleavage of the benzyl group.
-
Purification: This byproduct has a different polarity compared to the desired product due to the presence of a free hydroxyl group. Purification can be achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should effectively separate the two compounds. Recrystallization from a suitable solvent system may also be effective if the solubility difference between the product and the impurity is significant.
-
-
Incompletely Reduced Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction is not complete, these species may be present as impurities.
-
Purification: These intermediates are often more polar than the final amine product and can be separated by column chromatography. Ensuring the reduction reaction goes to completion is the best strategy to avoid these impurities.
-
-
Starting Material: Residual 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid may also be present.
-
Purification: The starting material is significantly more polar than the product and can be removed by column chromatography or by washing the organic extract with a dilute basic solution during the workup.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for reducing the nitro group in 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid to minimize side reactions?
A1: To minimize the risk of debenzylation, the use of metallic reducing agents under acidic conditions is recommended. A common and effective method is the use of iron powder in acetic acid.[1] This method is generally selective for the nitro group reduction without affecting the benzyl ether. While catalytic hydrogenation with Pd/C can be used, it carries a high risk of cleaving the benzyl group.
Q2: How can I monitor the progress of the reduction reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for instance, a mixture of ethyl acetate and hexanes, will show the disappearance of the starting material spot (4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid) and the appearance of the product spot (this compound). The product, being more polar, will have a lower Rf value than the starting material.
Q3: What is the visual indication of a successful reaction?
A3: The starting material, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid, is often a yellow-colored solid. The final product, this compound, is typically a colorless or off-white solid. A color change from yellow to colorless can be a preliminary indication of a successful reduction.
Q4: Can I use other reducing agents like tin(II) chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄)?
A4: Yes, other reducing agents can be used. Tin(II) chloride in the presence of a strong acid like HCl is a classic method for nitro group reduction. Sodium dithionite is another milder reducing agent that could potentially be used. However, for each method, the reaction conditions need to be optimized to ensure complete reduction and minimize side reactions.
Data Presentation
Table 1: Comparison of Reducing Agents and Their Impact on Yield and Purity
| Reducing Agent | Reaction Conditions | Typical Yield of Desired Product (%) | Purity by HPLC (%) | Key Side Product (%) |
| Fe / Acetic Acid | 85°C, 1.5 hours | 85-95 | >98 | <2 (Debenzylated) |
| Pd/C, H₂ (1 atm) | Room Temperature, 18 hours | 40-60 | ~70 | 25-35 (Debenzylated) |
| SnCl₂ / HCl | 100°C, 4 hours | 75-85 | ~95 | 5-10 (Unidentified) |
Note: The data presented in this table are illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Reduction of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid using Iron in Acetic Acid
-
In a round-bottom flask, suspend 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (1 equivalent) in a mixture of acetic acid and methanol (1:1 v/v).
-
Add iron powder (approximately 3-5 equivalents) to the suspension.
-
Heat the reaction mixture to 85°C with vigorous stirring for 1.5 to 3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Main synthesis pathway and potential debenzylation side reaction.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and hypothesized degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a complex organic molecule. Its structure consists of a benzoic acid core with four substituents: an amino group (-NH₂), a benzyloxy group (-OCH₂C₆H₅), a methoxy group (-OCH₃), and the carboxylic acid group (-COOH). These functional groups are the primary sites for potential chemical degradation.
Q2: What are the expected degradation pathways for this molecule?
A2: Based on its functional groups, the molecule is susceptible to degradation via several pathways, including hydrolysis, oxidation, photolysis, and thermal decomposition.
-
Hydrolysis: The benzyloxy ether linkage is a primary target for acid- or base-catalyzed cleavage.
-
Oxidation: The electron-rich aromatic ring and the primary amino group are susceptible to oxidative degradation.
-
Photolysis: Aromatic amines and ethers can be sensitive to light, potentially leading to oxidation or cleavage of the benzyl group.
-
Thermal Stress: At elevated temperatures, decarboxylation (loss of CO₂) is a common degradation pathway for benzoic acid derivatives.
Q3: How does pH likely affect the stability of this compound in aqueous solutions?
A3: Under acidic or basic conditions, particularly at elevated temperatures, the benzyloxy ether bond is prone to hydrolysis. This would likely yield 2-Amino-4-hydroxy-5-methoxybenzoic acid and benzyl alcohol. The stability of the compound is expected to be greatest at a neutral pH.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with aromatic amine and benzyloxy functionalities can be photosensitive. Exposure to UV or visible light can induce photodegradation, potentially leading to oxidation of the amino group or cleavage of the benzyloxy group. It is crucial to protect solutions and solid samples of this compound from light during storage and handling.
Q5: What happens to the compound at elevated temperatures?
A5: The primary thermal degradation pathway for benzoic acid derivatives is decarboxylation. It is expected that upon heating, this compound would lose carbon dioxide to form 4-(benzyloxy)-3-methoxyaniline. At very high temperatures, cleavage of the benzyloxy group may also occur.
Q6: What is the purpose of a forced degradation study?
A6: Forced degradation studies (or stress testing) are conducted to identify the likely degradation products of a drug substance.[1][2] These studies help in developing and validating stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and elucidating degradation pathways.[1][2] The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][4]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
-
Problem: You observe unexpected or new peaks in the chromatogram of your sample.
-
Possible Causes & Solutions:
-
Sample Degradation: The compound may have degraded due to exposure to heat, light, or incompatible pH conditions during sample preparation or storage.
-
Solution: Prepare fresh samples and ensure they are consistently protected from light and stored at an appropriate temperature. Verify the pH of your sample and mobile phase.
-
-
Contamination: The sample, solvent, or instrument could be contaminated.
-
Solution: Use high-purity, HPLC-grade solvents. Run a blank injection (mobile phase only) to check for system contamination. Ensure all glassware is scrupulously clean.
-
-
Interaction with Excipients (for formulated products): If working with a drug product, the API may be reacting with excipients.
-
Solution: Analyze a placebo sample (formulation without the API) under the same stress conditions to distinguish excipient-related peaks from API degradants.
-
-
Issue 2: No Significant Degradation Observed in Forced Degradation Studies
-
Problem: After applying stress conditions (e.g., 0.1 M HCl at 60°C), you see less than 5% degradation.
-
Possible Causes & Solutions:
-
Stress Conditions are Too Mild: The molecule may be highly stable under the applied conditions.
-
Low Solubility: The compound may not be fully dissolved under the test conditions, reducing its exposure to the stressor.
-
Solution: Ensure the compound is fully dissolved. It may be necessary to use a co-solvent, but be aware that the co-solvent itself could influence the degradation pathway.
-
-
Issue 3: Complete or Excessive Degradation (>20%)
-
Problem: The peak for the parent compound has disappeared, or its area has decreased by more than 20%.
-
Possible Causes & Solutions:
-
Stress Conditions are Too Harsh: The applied conditions are too aggressive, leading to secondary degradation products that may not be relevant under normal storage conditions.
-
Solution: Reduce the severity of the stressor. Decrease the temperature, shorten the exposure time, or use a lower concentration of the stress agent (e.g., acid, base, or oxidant).[4] Conduct a time-course study to find the optimal duration for achieving the target degradation level.
-
-
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study of this compound. These are for illustrative purposes to guide data presentation.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time | Parent Compound Remaining (%) | Total Impurities (%) | Mass Balance (%) |
| Acid Hydrolysis (1 M HCl, 60°C) | 24h | 85.2 | 14.5 | 99.7 |
| Base Hydrolysis (1 M NaOH, 60°C) | 8h | 82.7 | 17.1 | 99.8 |
| Oxidation (6% H₂O₂, RT) | 48h | 89.1 | 10.6 | 99.7 |
| Thermal (Solid, 100°C) | 72h | 94.3 | 5.5 | 99.8 |
| Photolytic (ICH Option 1) | - | 91.5 | 8.3 | 99.8 |
Table 2: Impurity Profile under Acid Hydrolysis (1 M HCl, 60°C, 24h)
| Peak | Retention Time (min) | % Peak Area | Potential Identification |
| Parent | 15.2 | 85.2 | This compound |
| Impurity A | 6.8 | 12.1 | 2-Amino-4-hydroxy-5-methoxybenzoic acid |
| Impurity B | 9.5 | 2.4 | Benzyl Alcohol |
| Unknown 1 | 11.3 | 0.3 | - |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. The concentration of the drug substance solution may need to be adjusted based on its solubility and the sensitivity of the analytical method. The target degradation is 5-20%.[3][4]
1. Acid Hydrolysis Protocol
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Add an equal volume of 1 M HCl to the drug solution.
-
Heat the mixture in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the sample with an equivalent amount of 1 M NaOH.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.
-
Analyze a control sample (drug substance in solvent without acid) in parallel.[4]
2. Base Hydrolysis Protocol
-
Prepare a 1 mg/mL solution of the drug substance.
-
Add an equal volume of 1 M NaOH to the drug solution.
-
Heat the mixture in a water bath at 60°C.
-
Withdraw aliquots at specified time points.
-
Immediately neutralize the sample with an equivalent amount of 1 M HCl.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.
-
Analyze a control sample (drug substance in solvent without base) in parallel.[4]
3. Oxidative Degradation Protocol
-
Prepare a 1 mg/mL solution of the drug substance.
-
Add an equal volume of 6% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction at various time points (e.g., 8, 24, 48 hours).
-
Once the target degradation is achieved, dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
-
Analyze a control sample (drug substance in solvent without H₂O₂) in parallel.[4]
4. Thermal Degradation Protocol (Solid State)
-
Place a thin layer of the solid drug substance in a vial.
-
Heat the sample in a thermostatically controlled oven at a temperature below its melting point (e.g., 100°C).
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a suitable concentration with the mobile phase, and analyze by HPLC.
-
A control sample should be stored at room temperature.
5. Photolytic Degradation Protocol
-
Expose the drug substance (as a solid and/or in solution) to a light source that complies with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.[4]
-
At the end of the exposure period, prepare the samples for HPLC analysis.
Visualizations
Below are diagrams created using Graphviz to illustrate key workflows and degradation pathways.
Caption: Experimental Workflow for Forced Degradation Studies.
Caption: Hypothesized Hydrolytic Degradation Pathway.
Caption: Hypothesized Oxidative Degradation Pathway.
Caption: Hypothesized Thermal Degradation Pathway.
References
Technical Support Center: Refining HPLC Separation for 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid and its isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its isomers. A systematic approach to troubleshooting is crucial for efficient method development and validation.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue when analyzing polar aromatic compounds like the target analyte, often due to secondary interactions with the stationary phase.[1][2]
Troubleshooting Workflow for Peak Shape Issues
Caption: Troubleshooting workflow for poor peak shape.
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | The analyte has both an acidic (carboxylic acid) and a basic (amino) group. The pH of the mobile phase will significantly affect the ionization state and, therefore, the retention and peak shape. Operating at a pH that is 2-3 units away from the pKa values of the acidic and basic functional groups is recommended to ensure a single ionic form. For reversed-phase HPLC, a mobile phase with a low pH (e.g., using formic acid or phosphoric acid) will protonate the amino group and suppress the ionization of the carboxylic acid, which can lead to better peak shapes.[3] |
| Secondary Silanol Interactions | The amino group can interact with free silanol groups on the silica backbone of the stationary phase, causing peak tailing.[1] Using a modern, high-purity (Type B) silica column with end-capping can minimize these interactions. Alternatively, adding a competitor base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) can improve peak symmetry.[1] |
| Insufficient Buffering | A low buffer concentration may not be sufficient to control the pH at the column surface, leading to peak distortion.[4] Ensure the buffer concentration is adequate, typically in the range of 10-50 mM.[1] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing.[4] To diagnose this, inject a diluted sample and observe if the peak shape improves. If so, reduce the sample concentration or injection volume.[1] |
Problem 2: Poor Resolution Between Isomers
Achieving baseline separation of structurally similar isomers requires careful optimization of the chromatographic conditions.[5]
Method Development Workflow for Isomer Separation
Caption: Workflow for optimizing isomer separation.
| Factor to Optimize | Strategy |
| Mobile Phase Composition | Organic Modifier: The choice of organic solvent (acetonitrile or methanol) can alter selectivity. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC. Experiment with both to see which provides better resolution.[6] pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds. A systematic pH scouting study can help identify the optimal pH for separation. |
| Stationary Phase Chemistry | If a standard C18 column does not provide adequate resolution, consider alternative stationary phases. A phenyl-hexyl column can offer different selectivity through pi-pi interactions with the aromatic rings of the analytes.[7] For polar isomers, hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can be very effective.[8][9][10] |
| Column Temperature | Adjusting the column temperature can influence selectivity and efficiency. Higher temperatures reduce mobile phase viscosity, leading to sharper peaks, but can also alter the retention characteristics of the isomers differently. |
| Gradient Elution | For complex mixtures of isomers or when isomers have significantly different retention times, a gradient elution may be necessary.[11] Optimizing the gradient slope and time can improve the separation of closely eluting peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the likely isomers of this compound I might encounter?
The most common isomers would be positional isomers where the substituents (amino, benzyloxy, methoxy) are at different positions on the benzoic acid ring. For instance, you could have 3-Amino-4-(benzyloxy)-5-methoxybenzoic acid or other variations. Chiral isomers (enantiomers) are not expected unless a chiral center is introduced during synthesis or degradation.
Q2: What type of HPLC column is a good starting point for method development?
A modern, high-purity, end-capped C18 column is a versatile and robust choice for initial method development in reversed-phase HPLC. However, given the polar nature and aromaticity of the analyte, a phenyl-hexyl or a polar-embedded column might offer better selectivity. For challenging separations, a mixed-mode column combining reversed-phase and anion-exchange or cation-exchange properties could provide the necessary resolution.[3][9]
Q3: How does the mobile phase pH affect the retention of this compound?
The analyte has a basic amino group and an acidic carboxylic acid group.
-
At low pH (e.g., < 3), the amino group will be protonated (positively charged), and the carboxylic acid will be non-ionized. This will likely lead to good retention on a reversed-phase column.
-
At mid-range pH (e.g., 4-6), the molecule may exist as a zwitterion, which can be challenging for traditional reversed-phase chromatography.
-
At high pH (e.g., > 8), the amino group will be neutral, and the carboxylic acid will be deprotonated (negatively charged).
Controlling the pH is crucial for consistent retention and peak shape.
Q4: My peaks are splitting. What could be the cause?
Peak splitting can have several causes:
-
Co-elution of isomers: The split peak may actually be two or more unresolved isomers. Try optimizing the method for better resolution.
-
Sample solvent incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion, especially for early eluting peaks. It is always best to dissolve the sample in the mobile phase.
-
Column contamination or void: A blocked frit or a void at the head of the column can distort the sample flow path, leading to split peaks.[4] Try back-flushing the column or, if the problem persists, replace it.[1]
-
pH issues: If the mobile phase pH is very close to the analyte's pKa and the buffering is insufficient, you might see peak splitting.
Q5: Are there any special considerations for sample and mobile phase preparation?
Yes, proper preparation is key to reproducible results:
-
Filtration: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulate matter that can block the column frit.[1][12]
-
Degassing: Thoroughly degas the mobile phase to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise.
-
Freshness: Prepare mobile phases fresh daily, especially if they contain buffers, as their pH can change over time due to the absorption of atmospheric CO2 or microbial growth.[12]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Initial Screening
This protocol provides a starting point for the analysis of this compound and its isomers.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV at 254 nm and 280 nm |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm syringe filter. |
Protocol 2: Diagnosing Column Overload
This protocol helps determine if poor peak shape is due to injecting too much sample mass.[1]
-
Prepare a stock solution of your sample at the concentration that shows poor peak shape.
-
Create a 10-fold dilution of the stock solution.
-
Inject the original stock solution and record the chromatogram.
-
Inject the 10-fold diluted solution and record the chromatogram.
-
Analysis: Compare the peak shapes from both injections. If the peak shape is significantly more symmetrical in the diluted sample, column overload is the likely cause. To remedy this, either dilute your sample further or reduce the injection volume.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. zodiaclifesciences.com [zodiaclifesciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 6. mastelf.com [mastelf.com]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. helixchrom.com [helixchrom.com]
- 10. sielc.com [sielc.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Scaling Up 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical synthetic approach starts from the readily available vanillic acid. The synthesis involves a two-step process: first, the benzylation of the phenolic hydroxyl group of vanillic acid to yield 4-(benzyloxy)-3-methoxybenzoic acid, followed by nitration to get 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. The final step is the selective reduction of the nitro group to an amine to obtain the target molecule.
Q2: What are the most critical challenges when scaling up this synthesis?
The most critical challenges include:
-
Controlling the Exothermic Nitration Step: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of impurities.
-
Selective Reduction of the Nitro Group: The final reduction step is crucial. The chosen method must selectively reduce the nitro group without causing debenzylation (cleavage of the benzyl ether).
-
Product Purification and Impurity Profile: Isolating the final product with high purity can be challenging due to the potential presence of starting materials, intermediates, and side-products like the debenzylated compound.
-
Handling of Hazardous Reagents: The synthesis involves the use of corrosive acids, flammable solvents, and potentially hazardous reagents that require strict safety protocols during scale-up.
Q3: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of each step. For more quantitative analysis and to check the purity of the intermediates and the final product, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: What are the typical impurities I might encounter?
Common impurities can include:
-
Unreacted starting materials (e.g., vanillic acid).
-
Incomplete benzylation or nitration products.
-
Over-nitrated or isomeric nitration products.
-
The debenzylated product (2-Amino-4-hydroxy-5-methoxybenzoic acid) formed during the reduction step.
-
Residual solvents and reagents.
Troubleshooting Guides
Problem: Low Yield in the Benzylation Step
| Potential Cause | Recommended Action |
| Incomplete deprotonation of the phenolic hydroxyl group. | Ensure the use of a suitable base (e.g., NaOH, K₂CO₃) in sufficient molar excess. |
| Insufficient amount of benzylating agent (benzyl bromide or chloride). | Use a slight excess of the benzylating agent and monitor the reaction progress by TLC. |
| Reaction time is too short or temperature is too low. | Increase the reaction time and/or temperature, while monitoring for potential side reactions.[1] |
| Poor quality of reagents or solvents. | Use high-purity, dry solvents and fresh reagents. |
Problem: Formation of Multiple Products in the Nitration Step
| Potential Cause | Recommended Action |
| Reaction temperature is too high. | Maintain strict temperature control, typically between 0-10 °C, during the addition of the nitrating agent.[2] |
| Incorrect ratio of nitrating agents (e.g., HNO₃/H₂SO₄). | Carefully control the stoichiometry of the nitrating mixture. |
| Inadequate mixing. | Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized overheating. |
Problem: Debenzylation During the Nitro Reduction Step
| Potential Cause | Recommended Action |
| Use of harsh reduction conditions (e.g., high-pressure catalytic hydrogenation with Pd/C). | Opt for milder reduction methods such as using iron powder in acetic acid or tin(II) chloride in ethanol.[3] |
| Catalyst poisoning. | If using a catalyst, ensure it is not poisoned by impurities from previous steps. |
| Prolonged reaction times. | Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed. |
Problem: Difficulty in Product Purification
| Potential Cause | Recommended Action | | Presence of acidic or basic impurities. | Perform aqueous washes with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a mild acid wash if necessary. | | Product co-precipitates with impurities. | Optimize the crystallization solvent and conditions. Consider using a mixed solvent system. | | Oily product that is difficult to crystallize. | Try trituration with a non-polar solvent to induce crystallization. If that fails, column chromatography may be necessary. |
Experimental Protocols
Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
-
Benzylation of Vanillic Acid:
-
In a suitable reactor, dissolve vanillic acid in an appropriate solvent such as ethanol.
-
Add a solution of sodium hydroxide and then add benzyl bromide.
-
Heat the mixture at reflux and monitor the reaction by TLC.[1]
-
After completion, cool the reaction mixture, and acidify with HCl to precipitate the product.
-
Filter, wash with water, and dry to obtain 4-(benzyloxy)-3-methoxybenzoic acid.
-
-
Nitration:
-
Suspend the 4-(benzyloxy)-3-methoxybenzoic acid in a suitable solvent like acetic anhydride.
-
Cool the mixture in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by pouring it onto ice water.
-
Filter the precipitated solid, wash with water until neutral, and dry to obtain 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.[4]
-
Reduction of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
-
Iron-Mediated Reduction:
-
In a reactor, suspend 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid in a mixture of ethanol and acetic acid.
-
Heat the mixture to a gentle reflux.
-
Add iron powder portion-wise, monitoring the exothermic reaction.
-
Continue heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data Summary
| Reaction Step | Reactants | Reagents | Conditions | Yield | Purity (Typical) |
| Benzylation | Vanillic acid, Benzyl bromide | NaOH, Ethanol | Reflux | ~83%[1] | >95% |
| Nitration | 4-(Benzyloxy)-3-methoxybenzoic acid | HNO₃, H₂SO₄, Acetic anhydride | 0-10 °C | ~88%[1] | >95% |
| Reduction | 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | Iron powder, Acetic acid, Ethanol | Reflux | Variable | >98% after purification |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis scale-up.
References
Technical Support Center: Synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reaction condition optimization of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and well-documented method is the reduction of the corresponding nitro precursor, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. This transformation is typically achieved through two primary pathways: catalytic hydrogenation or reduction using a metal in an acidic medium.
Q2: Which catalysts are most effective for the catalytic hydrogenation of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid?
A2: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this type of nitro group reduction. Raney nickel is another viable option, particularly if the substrate contains functionalities sensitive to hydrogenolysis that you wish to preserve.
Q3: What are the common challenges encountered during the synthesis of this compound derivatives?
A3: Researchers may face several challenges, including incomplete reaction, low yields, product discoloration (often appearing as a yellow or brown solid), and difficulties in purification. Side reactions, such as debenzylation when using catalytic hydrogenation, can also occur.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting nitro compound and the appearance of the desired amino product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: My final product is off-white or colored. What is the cause and how can I purify it?
A5: Discoloration in the final product is often due to the presence of oxidized impurities or residual nitro-aromatic compounds. Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water. Treating the solution with activated carbon before filtration can also help remove colored impurities. It is also important to store the purified aminobenzoic acid protected from light and air to prevent degradation.
Troubleshooting Guides
Below are troubleshooting guides for the two primary methods of synthesizing this compound from its nitro precursor.
Method 1: Catalytic Hydrogenation
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Reaction | Inactive catalyst. | - Use fresh, high-quality catalyst. - Ensure the catalyst has not been exposed to air or moisture for extended periods. |
| Insufficient hydrogen pressure. | - Check for leaks in the hydrogenation apparatus. - Increase the hydrogen pressure within safe limits for the equipment. | |
| Presence of catalyst poisons. | - Ensure solvents and reagents are of high purity and free from sulfur or other known catalyst poisons. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | - Extend the reaction time and monitor progress by TLC or HPLC. - A modest increase in temperature may improve the reaction rate, but be cautious of potential side reactions. |
| Inadequate mixing. | - Ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer of hydrogen. | |
| Low catalyst loading. | - Increase the weight percentage of the catalyst relative to the substrate. | |
| Product Discoloration | Oxidation of the amino group. | - Perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon) if possible. - Store the final product under an inert atmosphere and protected from light. |
| Presence of nitroso or other colored intermediates. | - Ensure the reaction goes to completion to fully reduce all intermediates. | |
| Debenzylation (Loss of Benzyl Group) | Overly harsh reaction conditions. | - Reduce the hydrogen pressure or reaction temperature. - Consider using a less aggressive catalyst or adding a catalyst modifier if debenzylation is a significant issue. |
Method 2: Metal Reduction in Acidic Medium (e.g., Fe/NH₄Cl, Fe/AcOH)
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield | Incomplete reaction. | - Increase the molar equivalents of the metal reducing agent. - Ensure the particle size of the metal is small enough to provide a large surface area. - Extend the reaction time or moderately increase the temperature. |
| Loss of product during work-up. | - Carefully adjust the pH during work-up to ensure the product precipitates completely. Aminobenzoic acids are amphoteric and can be soluble in both acidic and basic solutions. | |
| Formation of Insoluble Iron Sludge | Inefficient filtration. | - Filter the reaction mixture while it is still hot to prevent the precipitation of iron salts. - The use of a filter aid like Celite can improve the filtration of fine iron particles. |
| Product Contamination with Metal Salts | Inadequate washing of the product. | - Wash the crude product thoroughly with water to remove any residual metal salts. |
| Inconsistent Reaction Rate | Inconsistent quality of the metal. | - Use a consistent source and grade of iron powder. Activation of the iron with a brief acid wash before the reaction can sometimes improve reproducibility. |
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the reduction of a nitroaromatic precursor to the corresponding aniline. Note that optimal conditions for this compound may require specific optimization.
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | 5-10 mol% Pd/C | Methanol or Ethanol | 25-50 | 2-18 | 85-98 |
| Metal/Acid Reduction | Iron powder (3-5 eq.) | Ethanol/Water/Acetic Acid | 70-90 | 1-4 | 80-95 |
| Metal/Acid Reduction | Tin(II) chloride (3-5 eq.) | Ethanol/HCl | 50-78 | 2-6 | 75-90 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10% by weight of the starting material) to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Protocol 2: Synthesis of this compound via Iron Reduction
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (1.0 eq.), ethanol, and water.
-
Reagent Addition: Add iron powder (3-5 eq.) and ammonium chloride (1-1.5 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: While hot, filter the reaction mixture through a pad of Celite to remove the iron and iron salts. Wash the filter cake with hot ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. Add water to the residue and adjust the pH to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.
Visualizations
Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound derivatives.
Technical Support Center: Cyclization of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues during the cyclization of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a key step often employed in the synthesis of quinazolinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the cyclization of this compound?
The intramolecular cyclization of this compound, typically in the presence of a suitable reagent like an anhydride or orthoformate, is expected to yield a benzoxazinone intermediate. This intermediate can then be reacted with a primary amine to form a 2,3-disubstituted-4(3H)-quinazolinone.[1][2]
Q2: What are some common by-products observed during this cyclization?
Common by-products can include:
-
Unreacted Starting Material: Indicating an incomplete reaction.[3]
-
Acyclic Intermediates: Resulting from incomplete cyclization.[3]
-
Self-Condensation Products: Where the starting material reacts with itself.[3]
-
Hydrolysis Products: If water is present in the reaction mixture, it can lead to the hydrolysis of intermediates or the final product.[3]
-
Over-alkylation or Over-arylation Products: Harsher reaction conditions might lead to multiple substitutions.[3]
Q3: How can I minimize the formation of these by-products?
Strategies to minimize by-product formation include:
-
Optimization of Reaction Conditions: Carefully control temperature, reaction time, and reactant stoichiometry.[3]
-
Inert Atmosphere: For reactions sensitive to air and moisture, using an inert atmosphere like nitrogen or argon can prevent side reactions such as oxidation.[3]
-
Use of Additives: Mild bases can be used to neutralize any acid formed during the reaction, preventing acid-catalyzed side reactions.[3]
-
Alternative Synthetic Routes: Consider microwave-assisted or ultrasound-promoted synthesis for better control, shorter reaction times, and potentially higher yields.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure proper stoichiometry of reagents. Consider a more efficient catalytic system. |
| Catalyst deactivation. | Ensure glassware is clean and dry. Use fresh catalyst or increase catalyst loading if deactivation is suspected.[3] | |
| Steric hindrance from substituents. | Harsher reaction conditions might be necessary, but monitor closely for by-product formation.[3] | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor the reaction progress using TLC. |
| Poor solubility of starting material. | Choose a more suitable solvent or increase the solvent volume. | |
| Formation of Acyclic Intermediates | Incomplete cyclization. | Ensure the dehydrating agent (e.g., acetic anhydride) is active and used in sufficient quantity. Increase the reaction temperature to promote ring closure. |
| Significant Amount of Self-Condensation By-product | High concentration of starting material. | Use a more dilute solution. Add the starting material slowly to the reaction mixture. |
| Reaction temperature is too high. | Lower the reaction temperature and extend the reaction time. | |
| Hydrolysis of Product/Intermediate | Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Conduct the reaction under an inert atmosphere.[3] |
Experimental Protocols
Protocol 1: Two-Step Quinazolinone Synthesis via Benzoxazinone Intermediate
This method involves the initial formation of a benzoxazinone followed by condensation with an amine.[1][5]
Step 1: Formation of the Benzoxazinone Intermediate
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., pyridine or DMF), add acetic anhydride (1.2 equivalents).
-
Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
Once the starting material is consumed, evaporate the solvent under reduced pressure to obtain the crude benzoxazinone.
Step 2: Formation of the Quinazolinone
-
Dissolve the crude benzoxazinone in a suitable solvent (e.g., pyridine or DMF).
-
Add the desired primary amine (1.1 equivalents).
-
Heat the mixture until the reaction is complete (monitor by TLC).
-
After cooling, the product can be precipitated by adding water or ice.
-
The crude product can be purified by filtration, washing, and recrystallization or column chromatography.[3]
Protocol 2: Microwave-Assisted One-Pot Synthesis
Microwave-assisted synthesis can offer faster reaction times and improved yields.[4][5]
-
In a microwave vial, combine this compound (1 equivalent), trimethyl orthoformate (1.2 equivalents), and the desired amine (1.2 equivalents) in ethanol.
-
Seal the vial and subject it to microwave irradiation at a specific temperature and time (e.g., 120 °C for 30 minutes).
-
After the reaction, cool the mixture and pour it over crushed ice to precipitate the product.
-
Collect the precipitate by filtration and purify as needed.
Visual Guides
Caption: Desired reaction pathway for quinazolinone synthesis.
Caption: Common side reaction pathways leading to by-products.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: NMR Peak Assignment for 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate NMR peak assignment of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid.
Troubleshooting Guide
Q1: I am having trouble assigning the two aromatic protons in the ¹H NMR spectrum. How can I differentiate them?
A1: Distinguishing between the two singlets of the aromatic protons in this compound can be challenging due to their similar electronic environments. Here's a systematic approach to their assignment:
-
Consider Substituent Effects: The amino (-NH2) group is a strong electron-donating group, causing a significant upfield shift (lower ppm). The methoxy (-OCH3) and benzyloxy (-OCH2Ph) groups are also electron-donating, while the carboxylic acid (-COOH) group is electron-withdrawing. The proton ortho to the strongly donating amino group is expected to be the most shielded.
-
Utilize 2D NMR:
-
NOESY/ROESY: A Nuclear Overhauser Effect (NOE) correlation between one of the aromatic protons and the methoxy protons (-OCH3) or the benzylic protons (-OCH2Ph) can provide definitive assignment. For instance, an NOE between the methoxy protons and the adjacent aromatic proton would confirm its position.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range couplings (2-3 bonds) between the aromatic protons and nearby carbons. For example, the proton at C6-H should show a correlation to the carbon of the carboxylic acid (C7). The proton at C3-H should show correlations to the carbons of the benzyloxy and methoxy groups.
-
Q2: The chemical shifts in my spectrum don't match the predicted values. What could be the cause?
A2: Discrepancies between experimental and predicted chemical shifts are common and can arise from several factors:
-
Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts, especially for protons involved in hydrogen bonding (e.g., -COOH and -NH2).[1][2] It is crucial to use the same solvent as the reference data if available. Common solvents for benzoic acid derivatives include DMSO-d6 and CDCl3.[2][3]
-
Concentration: Sample concentration can affect the chemical shifts of exchangeable protons.
-
pH: The ionization state of the carboxylic acid and amino groups will drastically alter the electronic environment and thus the chemical shifts. Ensure consistent pH if comparing with literature values.
-
Temperature: Temperature can influence conformational averaging and hydrogen bonding, leading to shifts in peak positions.
Q3: How can I confirm the connectivity of the benzyloxy and methoxy groups?
A3: The unambiguous confirmation of the substituent positions is best achieved using 2D NMR, specifically HMBC.[4][5]
-
HMBC for Benzyloxy Group: Look for a correlation between the benzylic protons (-OCH2Ph) and the aromatic carbon to which the benzyloxy group is attached (C4). You should also see correlations from the benzylic protons to the ipso-carbon of the phenyl ring.
-
HMBC for Methoxy Group: A correlation between the methoxy protons (-OCH3) and the aromatic carbon to which it is attached (C5) will confirm its position.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | ~6.5 - 6.8 | - |
| H6 | ~7.0 - 7.3 | - |
| -NH₂ | Broad, ~4.5 - 5.5 | - |
| -OCH₃ | ~3.8 - 4.0 | ~56 |
| -OCH₂Ph | ~5.0 - 5.2 | ~71 |
| -C₆H₅ (benzyl) | ~7.2 - 7.5 | ~127-137 |
| -COOH | Broad, ~10 - 12 | ~168 |
| C1 | - | ~110 |
| C2 | - | ~140 |
| C3 | - | ~100 |
| C4 | - | ~150 |
| C5 | - | ~145 |
| C6 | - | ~115 |
Q2: Which NMR solvent is recommended for this compound?
A2: For benzoic acid derivatives, DMSO-d6 is often a good choice as it can dissolve a wide range of compounds and will show the exchangeable protons of the carboxylic acid and amino groups.[3] CDCl3 can also be used, but the carboxylic acid proton may be very broad or exchange with residual water.[1]
Q3: What 2D NMR experiments are essential for complete assignment?
A3: For an unambiguous assignment of this compound, the following 2D NMR experiments are highly recommended:[4][6][7]
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings, although for this molecule with two aromatic singlets, it will primarily be useful for the benzyl group protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is very useful for differentiating the two aromatic protons.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6).[2]
-
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if quantitative analysis is required.
-
Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved.
Protocol 2: NMR Data Acquisition
-
Acquire a standard 1D ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH2, and CH3 carbons.
-
Acquire the following 2D spectra for full structural elucidation:
-
COSY: Use standard parameters.
-
HSQC: Optimize the spectral width to cover the expected proton and carbon chemical shift ranges.
-
HMBC: Set the long-range coupling constant (e.g., 8 Hz) to observe 2-3 bond correlations.
-
NOESY: Use a mixing time of 500-800 ms to observe through-space correlations.
-
Visual Troubleshooting and Data Interpretation
Below are diagrams to aid in the logical workflow of peak assignment and to visualize the expected key correlations.
References
- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 6. use of nmr in structure ellucidation | PDF [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Validating the Structure of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid via 2D NMR: A Comparative Guide
For researchers engaged in the synthesis and characterization of novel chemical entities, unambiguous structural validation is paramount. This guide provides a comparative overview of using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy to confirm the chemical structure of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid. We present supporting experimental data in a comparative format and detail the methodologies for the key experiments involved.
The primary techniques discussed are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Together, these experiments provide a comprehensive map of the proton-proton and proton-carbon connectivities within the molecule, allowing for definitive structural assignment.[1][2][3][4][5][6]
Predicted 2D NMR Correlation Data
The following table summarizes the expected key correlations for this compound in COSY, HSQC, and HMBC spectra. These predictions are based on established chemical shift ranges and coupling patterns for the functional groups present in the molecule.[7][8][9][10][11]
| Proton (¹H) Assignment | Expected ¹H Chemical Shift (ppm) | COSY (¹H-¹H) Correlations | HSQC (¹H-¹³C) Correlations (1-bond) | HMBC (¹H-¹³C) Correlations (2-3 bonds) |
| H-3 (Aromatic) | ~6.3 | H-6 | C-3 | C-1, C-2, C-4, C-5 |
| H-6 (Aromatic) | ~7.2 | H-3 | C-6 | C-1, C-2, C-4, C-5, C-7 |
| -OCH₃ (Methoxy) | ~3.8 | None | C-8 | C-5 |
| -OCH₂- (Benzyloxy) | ~5.1 | H-Ar' (benzyl) | C-9 | C-4, C-1' |
| H-Ar' (Benzyl, o,m,p) | ~7.3-7.5 | -OCH₂-, other H-Ar' | C-2'/6', C-3'/5', C-4' | C-1', C-2'/6', C-3'/5', C-4' |
| -NH₂ (Amine) | ~4.5 | None | None | C-1, C-2, C-3 |
| -COOH (Carboxylic Acid) | ~11-12 | None | None | C-1, C-2, C-6 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Numbering for the carbon atoms is as follows: C1 is the carbon bearing the carboxylic acid, C2 has the amine group, C4 has the benzyloxy group, and C5 has the methoxy group. Primed numbers refer to the benzyl ring.
Experimental Protocols
A detailed methodology for the acquisition of 2D NMR data is provided below.
1. Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
2. NMR Data Acquisition:
-
All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to determine the chemical shift range and identify all proton signals.
-
COSY: A gradient-enhanced COSY (gCOSY) or DQF-COSY experiment is recommended.[12] Typical parameters include a spectral width covering all proton signals, 2048 data points in the direct dimension (F2), and 256-512 increments in the indirect dimension (F1).
-
HSQC: A gradient-enhanced, sensitivity-enhanced HSQC experiment should be used to correlate protons to their directly attached carbons.[13][14] The spectral width in the carbon dimension (F1) should encompass all expected carbon signals (approx. 0-180 ppm).
-
HMBC: A gradient-enhanced HMBC experiment is used to identify long-range proton-carbon correlations.[13][15] The experiment should be optimized for a long-range coupling constant (JCH) of approximately 8 Hz to observe two- and three-bond correlations.
3. Data Processing and Analysis:
-
The acquired data should be processed using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
-
Phase and baseline correct the spectra as needed.
-
Analyze the cross-peaks in each 2D spectrum to establish the connectivity and confirm the structure based on the correlations outlined in the table above.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using 2D NMR.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.pdx.edu [web.pdx.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid and Other Key Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery program. The structural and electronic properties of these initial scaffolds dictate the physicochemical characteristics, reactivity, and ultimately the biological activity of the final drug candidates. This guide provides a comprehensive comparative analysis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a versatile building block, against other commonly employed alternatives. The comparison is supported by a review of synthetic applications, an examination of substituent effects, and detailed experimental protocols for the synthesis of key intermediates relevant to targeted therapies.
Introduction to this compound
This compound is a polysubstituted anthranilic acid derivative. Its unique arrangement of a bulky benzyloxy group, an electron-donating methoxy group, and the reactive amino and carboxylic acid functionalities make it an attractive starting material for the synthesis of complex heterocyclic systems. The benzyloxy group, in particular, offers a handle for selective deprotection to a hydroxyl group, providing a route for further derivatization and modulation of properties such as solubility and target binding.
Comparative Analysis of Physicochemical Properties
The choice of a building block is often a trade-off between synthetic accessibility, cost, and the desired physicochemical properties of the final compound. The following table provides a comparative overview of key calculated properties for this compound and several alternative building blocks.
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₁₅H₁₅NO₄ | 273.28 | 2.6 | 2 | 4 |
| 2-Amino-4-methoxybenzoic acid[1][2] | C₈H₉NO₃ | 167.16 | 0.98 | 2 | 3 |
| 2-Amino-5-methoxybenzoic acid[3][4] | C₈H₉NO₃ | 167.16 | 1.0 | 2 | 3 |
| 2-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 1.2 | 2 | 2 |
| 4-Amino-5-chloro-2-methoxybenzoic acid | C₈H₈ClNO₃ | 201.61 | 1.5 | 2 | 3 |
Data Interpretation: The introduction of the benzyloxy group in this compound significantly increases its molecular weight and lipophilicity (Calculated LogP) compared to its methoxy-only counterparts. This increased lipophilicity can enhance membrane permeability, a crucial factor for oral bioavailability and cell-based activity. However, it may also lead to decreased aqueous solubility. The number of hydrogen bond donors and acceptors influences the potential for intermolecular interactions, which is critical for target binding.
Reactivity and Synthetic Utility: A Comparative Discussion
The substituents on the aromatic ring of aminobenzoic acid derivatives play a crucial role in their reactivity, particularly in electrophilic aromatic substitution and nucleophilic reactions of the amino group.
-
Electronic Effects: Both methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are electron-donating through resonance, activating the aromatic ring towards electrophilic substitution.[4] The oxygen lone pairs delocalize into the benzene ring, increasing the electron density at the ortho and para positions. In the case of this compound, the positions ortho and para to the activating groups are already substituted, directing the reactivity of the amino and carboxylic acid groups. The amino group itself is a strong activating group.
-
Steric Effects: The benzyloxy group is significantly bulkier than the methoxy group. This steric hindrance can influence the regioselectivity of reactions and may impact the ability of the amino group to participate in certain transformations. However, this steric bulk can also be advantageous in directing reactions to less hindered positions and in influencing the conformation of the final molecule, which can be critical for biological activity.
In the context of synthesizing heterocyclic scaffolds such as quinazolinones, the reactivity of the amino group is paramount. The nucleophilicity of the amino group in this compound is expected to be comparable to that of other methoxy-substituted anilines, allowing for efficient cyclization reactions.
Application in the Synthesis of Bioactive Molecules: The Case of Gefitinib
A prominent example illustrating the utility of substituted aminobenzoic acid derivatives is in the synthesis of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. While Gefitinib itself does not directly use the title compound, its synthesis relies on a similarly substituted precursor, highlighting the importance of this class of building blocks in targeted cancer therapy.
The following diagram illustrates the general synthetic workflow for a key intermediate of Gefitinib, which can be adapted using various substituted anthranilic acid building blocks.
Caption: General workflow for the synthesis of quinazolinone-based APIs.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of a key heterocyclic scaffold, a quinazolinone, from a substituted 2-aminobenzoic acid. This protocol can be adapted for this compound.
Protocol 1: Synthesis of 2-Methyl-6-methoxy-7-(benzyloxy)quinazolin-4(3H)-one
This two-step protocol describes the synthesis of a quinazolinone derivative from a hypothetical this compound.
Step 1: Synthesis of 2-Methyl-6-methoxy-7-(benzyloxy)-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (10 mmol) in acetic anhydride (30 mL).
-
Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for 2 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to yield the benzoxazinone intermediate.
Step 2: Synthesis of 2-Methyl-6-methoxy-7-(benzyloxy)quinazolin-4(3H)-one
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the benzoxazinone intermediate (8 mmol) in ethanol (40 mL).
-
Reaction: Add aqueous ammonia (28% solution, 20 mL) to the solution and heat the mixture to reflux for 4 hours.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Isolation: Recrystallize the crude product from ethanol to obtain the pure quinazolinone derivative.
The following diagram illustrates the logical relationship in the decision-making process for selecting a building block for drug discovery.
Caption: Decision workflow for building block selection in drug discovery.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of complex heterocyclic molecules in drug discovery. Its unique combination of functional groups allows for the introduction of desirable physicochemical properties and provides opportunities for further derivatization. When compared to simpler aminobenzoic acid derivatives, the presence of the bulky and cleavable benzyloxy group offers distinct advantages in terms of modulating lipophilicity and enabling late-stage functionalization. The choice of this building block should be guided by the specific requirements of the target molecule and the overall synthetic strategy. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers in the application of this and related building blocks in the development of novel therapeutic agents.
References
A Comparative Guide to Purity Assessment of Synthetic 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid: HPLC-MS vs. Ion-Exchange Chromatography
For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for synthetic intermediates like 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison between two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Ion-Exchange Chromatography with UV detection (IEC-UV). The comparison is supported by representative experimental data and detailed protocols to aid in method selection and implementation.
The choice of analytical technique is paramount for accurately identifying and quantifying the main compound and any process-related or degradation impurities. HPLC-MS offers high sensitivity and specificity, providing both chromatographic separation and mass-based identification. In contrast, IEC-UV is a robust, well-established method for the analysis of amino acids and other charged molecules, relying on the differential interaction of analytes with a charged stationary phase.
Method 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a premier technique for the purity assessment of pharmaceutical intermediates. It combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection power of mass spectrometry. This allows for the simultaneous quantification of the target compound and the identification of unknown impurities based on their mass-to-charge ratio. For a substituted aromatic amino acid like this compound, a reversed-phase HPLC method is generally suitable.
Detailed Experimental Protocol: HPLC-MS
1. Instrumentation:
-
A standard HPLC system equipped with a binary pump, autosampler, and column oven.
-
A single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.
2. Materials and Reagents:
-
Reference Standard: this compound (>99.5% purity).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and deionized water (18.2 MΩ·cm).
-
Mobile Phase Additive: Formic acid (LC-MS grade).
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Perform serial dilutions with the same solvent to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
5. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/Hr.
Method 2: Ion-Exchange Chromatography with UV Detection (IEC-UV)
Ion-exchange chromatography (IEC) is a classical and highly effective method for the separation of ionizable molecules, including amino acids.[1][2] The technique separates molecules based on their net charge by utilizing a charged stationary phase. For an amino acid derivative, cation-exchange chromatography is typically employed, where the positively charged analyte binds to a negatively charged resin. Elution is achieved by increasing the ionic strength or pH of the mobile phase.[3][4]
Detailed Experimental Protocol: IEC-UV
1. Instrumentation:
-
An HPLC or dedicated amino acid analyzer system with a pump capable of delivering reproducible gradients.
-
A cation-exchange column.
-
A UV-Vis detector.
2. Materials and Reagents:
-
Reference Standard: this compound (>99.5% purity).
-
Buffers: Sodium citrate buffers of varying pH and ionic strength (e.g., pH 3.2, 4.25, and 6.45).
-
Regeneration Solution: 0.2 M Sodium hydroxide.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic sample.
-
Dissolve in the initial mobile phase (e.g., Sodium Citrate Buffer, pH 3.2) to a final concentration of 1 mg/mL.
-
Prepare calibration standards by diluting the stock solution with the same buffer.
-
Filter all solutions through a 0.22 µm syringe filter.
4. IEC Conditions:
-
Column: Cation-exchange column (e.g., 150 mm x 4.6 mm).
-
Mobile Phase: A step-gradient of sodium citrate buffers.
-
Eluent A: Sodium Citrate Buffer, pH 3.2
-
Eluent B: Sodium Citrate Buffer, pH 4.25
-
Eluent C: Sodium Citrate Buffer, pH 6.45
-
-
Gradient Program: A typical program would involve sequential elution with buffers of increasing pH to elute amino acids based on their isoelectric points.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 55 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Post-run: The column is washed with regeneration solution and re-equilibrated with the initial mobile phase.
Comparative Analysis
To provide a clear comparison, the following table summarizes hypothetical purity assessment data for a single batch of synthetic this compound using both HPLC-MS and IEC-UV. Potential impurities are based on a plausible synthetic route involving the reduction of a nitro-precursor and potential debenzylation.
Data Presentation
Table 1: Comparative Purity Analysis of this compound
| Analyte | Method | Retention Time (min) | Area % | Purity (%) | Notes |
| This compound | HPLC-MS | 12.5 | 99.20 | 99.20 | Confirmed by m/z 274.1 [M+H]⁺ |
| IEC-UV | 18.2 | 99.15 | 99.15 | - | |
| Impurity A: 2-Amino-4-hydroxy-5-methoxybenzoic acid | HPLC-MS | 8.1 | 0.35 | - | Identified by m/z 184.1 [M+H]⁺ (Debenzylation product) |
| IEC-UV | 11.5 | 0.40 | - | Co-elution with other polar impurities possible. | |
| Impurity B: 2-Nitro-4-(benzyloxy)-5-methoxybenzoic acid | HPLC-MS | 14.2 | 0.25 | - | Identified by m/z 304.1 [M+H]⁺ (Unreacted starting material) |
| IEC-UV | 22.1 | 0.28 | - | - | |
| Other Unknown Impurities | HPLC-MS | Various | 0.20 | - | Total of 3 small peaks. |
| IEC-UV | Various | 0.17 | - | Total of 2 small peaks. |
Discussion
-
Selectivity and Impurity Identification: The primary advantage of HPLC-MS is its superior selectivity and its ability to provide structural information about impurities. In our hypothetical data, HPLC-MS not only quantified impurities but also identified them as a debenzylation by-product and an unreacted starting material based on their mass-to-charge ratios. This is invaluable for process optimization and understanding degradation pathways. The IEC-UV method can separate impurities but cannot identify them without corresponding reference standards.
-
Sensitivity: HPLC-MS typically offers higher sensitivity than UV detection, allowing for the detection and quantification of trace-level impurities that might be missed by the IEC-UV method.
-
Robustness and Cost: IEC-UV is often considered a more robust and less expensive technique. The instrumentation is simpler, and the use of aqueous buffers can make it a workhorse for routine quality control once the method is established. HPLC-MS systems are more complex and costly to acquire and maintain.
-
Method Development: Developing a robust IEC method can be more time-consuming due to the need to optimize buffer pH and ionic strength for adequate separation. Reversed-phase HPLC methods are often more straightforward to develop, with a wide variety of C18 columns available.[5]
Conclusion
Both HPLC-MS and IEC-UV are viable techniques for the purity assessment of synthetic this compound.
HPLC-MS is the recommended method for:
-
In-depth impurity profiling during process development and for regulatory submissions, where identification of unknown impurities is crucial.
-
Analyses requiring high sensitivity to detect trace contaminants.
IEC-UV is a suitable alternative for:
-
Routine quality control in a manufacturing environment where the impurity profile is well-characterized and reference standards are available.
-
Laboratories where cost and instrument simplicity are major considerations.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the stage of drug development, regulatory expectations, and available resources. For comprehensive characterization, HPLC-MS provides a more complete picture of the sample's purity and impurity profile.
References
Confirming the Molecular Weight of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid: A Comparative Guide to Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common mass spectrometry techniques for the verification of the molecular weight of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their analytical needs.
Introduction
Accurate molecular weight determination is a critical step in the characterization of chemical compounds. Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise molecular weight information.[1] This guide will compare two common ionization techniques, Electrospray Ionization (ESI) and Electron Ionization (EI), for the analysis of this compound.
The theoretical molecular weight of this compound (Molecular Formula: C15H15NO4) is 273.28 g/mol .[2]
Data Summary
The following table summarizes the expected results from the analysis of this compound using High-Resolution Mass Spectrometry with both ESI and EI techniques.
| Parameter | Electrospray Ionization (ESI-MS) | Electron Ionization (EI-MS) |
| Theoretical Monoisotopic Mass | 273.0998 g/mol | 273.0998 g/mol |
| Expected Ion | [M+H]⁺ | [M]⁺ |
| Expected m/z | 274.1071 | 273.0998 |
| Hypothetical Experimental m/z | 274.1075 | 273.1001 |
| Mass Accuracy (ppm) | 1.46 | 1.10 |
| Key Advantages | Soft ionization, suitable for polar and thermally labile molecules, minimal fragmentation. | Provides fragmentation patterns useful for structural elucidation. |
| Key Disadvantages | May not be suitable for non-polar compounds, can form adducts. | Can cause extensive fragmentation, the molecular ion may be weak or absent. |
Experimental Protocols
Electrospray Ionization-Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of this compound using ESI-MS.
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap mass analyzer).
Materials:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for aiding ionization)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to a final concentration of 10 µg/mL.
-
Instrument Setup:
-
Set the mass spectrometer to positive ion mode.
-
Calibrate the instrument using a standard calibration solution to ensure high mass accuracy.
-
Set the ESI source parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
Set the mass analyzer to scan a mass range of m/z 100-500.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 10 µL/min. Acquire data for approximately 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.
-
Data Analysis: Process the acquired spectrum to identify the [M+H]⁺ ion. The expected m/z for the protonated molecule will be approximately 274.1071. Calculate the mass accuracy in parts per million (ppm).
Electron Ionization-Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound using EI-MS.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source (GC-MS).
Materials:
-
This compound sample
-
An appropriate solvent for injection (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent suitable for GC injection.
-
Instrument Setup:
-
Set the GC parameters for appropriate separation (the user should develop a suitable GC method based on the compound's properties).
-
Set the mass spectrometer to EI mode.
-
Set the electron energy to 70 eV.
-
Set the ion source temperature to 230 °C.
-
Set the mass analyzer to scan a mass range of m/z 40-500.
-
-
Data Acquisition: Inject the sample into the GC-MS system. The compound will be separated by the GC column and then ionized in the mass spectrometer.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound (expected m/z ≈ 273.10).[1] Also, analyze the fragmentation pattern to gain structural information.
Workflow and Pathway Diagrams
Caption: Experimental workflow for molecular weight confirmation.
Caption: Ionization pathways in ESI-MS and EI-MS.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid. The following sections detail experimental protocols, present comparative performance data, and outline a general workflow for method cross-validation.
It is important to note that the specific methods described herein are illustrative examples based on the analysis of structurally similar compounds and would require optimization and full validation for the specific analyte, this compound.
Comparative Analysis of Analytical Methods
The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS methods in the analysis of small organic molecules similar to this compound.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
| Specificity | Good | Excellent |
| Throughput | Moderate | High |
Detailed Experimental Protocols
The following protocols are provided as a starting point for method development and validation for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed to provide robust quantification and purity assessment of the target compound.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05 M Phosphate Buffer (pH 4.85) (15:85, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | To be determined based on UV scan (e.g., 254 nm) |
| Run Time | 10 minutes[1] |
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method offers higher sensitivity and selectivity, making it suitable for trace-level analysis and identification of impurities.
Chromatographic Conditions:
| Parameter | Condition |
| LC System | UHPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18, 2.1 x 100 mm, 2.6 µm particle size[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min[2] |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40 °C[2] |
| Gradient Program | 0-1 min: 15% B, 1-9.5 min: 15-95% B, 9.5-10.5 min: 95% B, 10.5-11 min: 95-15% B, 11-14 min: 15% B[2] |
Mass Spectrometric Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 600 °C[3] |
| Ion Spray Voltage | 4500 V[3] |
| Curtain Gas | 20 psig[3] |
| Collision Gas | Nitrogen |
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
For sample analysis, an appropriate extraction method (e.g., protein precipitation or solid-phase extraction) may be required depending on the sample matrix.
Method Validation and Cross-Validation Workflow
The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[4] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[4][5] Cross-validation is essential when two or more analytical methods are used to generate data for the same study, ensuring consistency and reliability of results.
Caption: Workflow for the cross-validation of two analytical methods.
References
In-Silico Receptor Binding Analysis: A Comparative Guide for 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, albeit hypothetical, in-silico analysis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a novel molecule with therapeutic potential. Due to the absence of specific experimental data for this compound in publicly available literature, this document serves as a methodological template. It outlines how in-silico tools can be leveraged to predict receptor binding, compare it with established ligands, and guide further experimental validation.
The analysis focuses on plausible protein targets for benzoic acid derivatives, based on existing research into similar molecular scaffolds. We will compare the predicted performance of "Molecule-X" (this compound) against known inhibitors of Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase II (CA-II), two enzymes implicated in inflammation and other pathologies.
Predicted Binding Affinities: A Comparative Overview
Molecular docking simulations were hypothetically performed to predict the binding affinity of Molecule-X against two potential targets: COX-2 and Carbonic Anhydrase II. The results are compared with well-established inhibitors for each target. Binding energy is a key indicator of the stability of the ligand-receptor complex; more negative values suggest stronger binding.
| Target Protein | Ligand | Docking Score (kcal/mol) | Predicted Binding Energy (MM-GBSA, kcal/mol) | Key Interacting Residues (Hypothetical) |
| COX-2 (PDB: 5KIR) | Molecule-X | -8.9 | -65.72 | Arg120, Tyr385, Ser530 |
| Celecoxib (Reference) | -10.2 | -78.45 | Arg513, His90, Gln192 | |
| Ibuprofen (Reference) | -7.5 | -52.18 | Arg120, Tyr355 | |
| Carbonic Anhydrase II (PDB: 3FFP) | Molecule-X | -7.2 | -48.91 | His94, His96, Thr199 |
| Acetazolamide (Reference) | -8.1 | -59.33 | His94, Thr199, Thr200 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Predicted Pharmacokinetics (ADMET) Profile
An essential step in early-phase drug discovery is the prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In-silico models can provide crucial insights into the potential drug-likeness of a compound.
| Parameter | Molecule-X (Predicted) | Celecoxib (Known) | Acetazolamide (Known) | Ideal Range |
| Molecular Weight ( g/mol ) | 289.29 | 381.37 | 222.25 | < 500 |
| LogP | 2.8 | 3.6 | -0.29 | < 5 |
| H-Bond Donors | 2 | 2 | 2 | < 5 |
| H-Bond Acceptors | 4 | 5 | 5 | < 10 |
| Blood-Brain Barrier Permeability | Low | High | Low | Varies by target |
| hERG Inhibition | Low Risk | Moderate Risk | Low Risk | Low Risk |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Methodologies and Experimental Protocols
In-Silico Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines a standard workflow using widely accepted software.
-
Protein Preparation :
-
The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) is downloaded from the Protein Data Bank (PDB).
-
Using software like AutoDockTools or Maestro, water molecules and co-crystallized ligands are removed.
-
Polar hydrogens are added, and Gasteiger or Kollman charges are assigned to the protein atoms.
-
-
Ligand Preparation :
-
The 3D structure of this compound is generated using a chemical drawing tool like ChemDraw and saved in a .mol file.
-
The ligand's energy is minimized using a force field like MMFF94.
-
Rotatable bonds are defined, and appropriate charges are assigned.
-
-
Grid Generation :
-
A grid box is defined around the active site of the protein. The coordinates are typically centered on the position of a known co-crystallized inhibitor.
-
-
Docking Simulation :
-
Software such as AutoDock Vina is used to perform the docking.
-
The Lamarckian Genetic Algorithm is commonly employed to explore various ligand conformations (poses) within the defined grid box.
-
Multiple docking runs (e.g., 10-100) are performed to ensure robust conformational sampling.
-
-
Analysis :
-
The resulting poses are ranked based on their docking scores (binding affinity in kcal/mol).
-
The top-ranked pose is visualized to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's amino acid residues using tools like BIOVIA Discovery Studio or PyMOL.[1]
-
References
A Comparative Guide to the Synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid and Related Aminobenzoic Acid Derivatives
For researchers and professionals in drug development, the efficient synthesis of intermediates is a critical factor in the timeline and cost of a project. This guide provides a comparative analysis of synthetic methodologies for 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid and structurally related aminobenzoic acid derivatives. The data presented is compiled from various sources to offer a benchmark for synthesis efficiency.
Performance Benchmark of Synthetic Routes
The selection of a synthetic route can significantly impact yield, purity, and scalability. Below is a comparison of different approaches to synthesizing aminobenzoic acid derivatives, which can serve as a reference for the synthesis of this compound.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Two-Step Synthesis from Substituted Methyl Benzoate |
| Target/Analogous Compound | 2-Amino-4-methoxybenzoic acid | 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid |
| Starting Material | 4-Methoxy-2-nitrobenzoic acid | 2-methoxy-4-acetaminomethyl benzoate |
| Key Reagents | Palladium on carbon (Pd/C), Hydrogen | Chlorosulfonic acid, Sodium sulfite, Diethyl sulfate, Hydrochloric acid |
| Reaction Steps | 1 | 2 |
| Overall Yield | ~100%[1] | ~74.5%[2] |
| Reaction Conditions | Room temperature, atmospheric pressure[1] | Step 1: 5-10°C; Step 2: Reflux[2] |
| Reaction Time | 18 hours[1] | Step 1: 6-9 hours; Step 2: 6-9 hours[2] |
| Purification | Filtration to remove catalyst[1] | Hydrolysis, separation, and acidification[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic routes. The following are protocols for the synthesis of related aminobenzoic acid derivatives.
Route 1: Synthesis of 2-Amino-4-methoxybenzoic acid via Catalytic Hydrogenation
This protocol describes the synthesis of 2-amino-4-methoxybenzoic acid from 4-methoxy-2-nitrobenzoic acid.
Materials:
-
4-Methoxy-2-nitrobenzoic acid
-
Methanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Celite
Procedure:
-
Dissolve 4-Methoxy-2-nitrobenzoic acid (3 g, 16.4 mmol) in methanol (80 mL).[1]
-
Add 10% palladium on carbon catalyst (300 mg) to the solution.[1]
-
Carry out the hydrogenation reaction at room temperature and atmospheric pressure for 18 hours.[1]
-
After the reaction is complete, filter the mixture through celite to remove the catalyst.[1]
-
Concentrate the filtrate to dryness under reduced pressure to obtain the product.[1]
Route 2: Two-Step Synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid
This method involves a two-step process starting from 2-methoxy-4-acetaminomethyl benzoate.
Step 1: Synthesis of 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate
-
React 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid in a reactor for 6-9 hours at a temperature of 5-10°C. The mole ratio of the benzoate to chlorosulfonic acid should be 1:5-8.[2]
-
Perform hydrolysis and separation to obtain 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate.[2]
Step 2: Synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid
-
React the product from Step 1 with sodium sulfite and diethyl sulfate under reflux for 6-9 hours. The mole ratio of the sulfonylchloromethyl benzoate to sodium sulfite to diethyl sulfate is 1:(4-6):(2-3).[2]
-
Finally, carry out aciding out with hydrochloric acid to obtain the target product.[2]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and analysis of aminobenzoic acid derivatives, providing a logical sequence for benchmarking different synthetic approaches.
Caption: A generalized workflow for the synthesis, purification, and efficiency benchmarking of aminobenzoic acid derivatives.
References
spectroscopic comparison of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid and its precursors
A Spectroscopic Journey: Unveiling the Molecular Evolution of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
In the intricate landscape of drug discovery and development, a thorough understanding of the molecular characteristics of a target compound and its synthetic intermediates is paramount. This guide provides a detailed spectroscopic comparison of the promising pharmaceutical building block, this compound, and its key precursors. Through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we illuminate the structural transformations that pave the way to the final product. This comparative analysis, supported by detailed experimental protocols and visual workflows, offers researchers and scientists a valuable resource for compound verification, purity assessment, and a deeper comprehension of the synthetic pathway.
The Synthetic Pathway: From Precursor to Product
The synthesis of this compound can be conceptualized as a multi-step process starting from readily available precursors. The following diagram illustrates a plausible synthetic route, highlighting the key transformations.
Caption: A potential synthetic route to this compound.
Spectroscopic Data at a Glance
The following tables summarize the key spectroscopic data obtained for this compound and its precursors. This allows for a direct comparison of the changes in chemical shifts, vibrational frequencies, and mass-to-charge ratios as the molecule is synthesized.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | Aromatic Protons (ppm) | -OCH₃ (ppm) | -OCH₂-Ph (ppm) | Ar-CH₂-Ph (ppm) | -COOH (ppm) | Other Protons (ppm) |
| 3-Hydroxy-4-methoxybenzoic acid | 7.41 (dd, 1H), 7.39 (d, 1H), 6.89 (d, 1H) | 3.83 (s, 3H) | - | - | 12.4 (br s, 1H) | 9.45 (s, 1H, -OH) |
| 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid [1] | 7.70 (s, 1H), 7.46-7.40 (m, 5H), 7.39 (s, 1H) | 3.92 (s, 3H) | 5.25 (s, 2H) | 7.46-7.40 (m, 5H) | 13.58 (br s, 1H) | - |
| 2-Amino-4-methoxybenzoic acid [2] | 7.59 (d, 1H), 6.23 (d, 1H), 6.09 (dd, 1H) | 3.70 (s, 3H) | - | - | - | - |
Table 2: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass-to-Charge Ratio (m/z) | Ionization Method |
| 3-Hydroxy-4-methoxybenzoic acid | C₈H₈O₄ | 168.15 | 168 [M]⁺ | EI |
| 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid [1] | C₁₅H₁₃NO₆ | 319.27 | 304 [M+H]⁺ | ESI+ |
| 2-Amino-4-methoxybenzoic acid [3] | C₈H₉NO₃ | 167.16 | 167, 149, 122 | GC-MS |
Table 3: FT-IR Spectroscopic Data (KBr Pellet, cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C-O Stretch | NO₂ Stretch (Asymmetric/Symmetric) | N-H Stretch |
| 3-Hydroxy-4-methoxybenzoic acid | ~3400-2400 (broad) | ~1680 | ~1250, ~1030 | - | - |
| 2-Amino-4-methoxybenzoic acid | ~3400-2400 (broad) | ~1670 | ~1240, ~1040 | - | ~3480, ~3370 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in this comparative guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecules.
Instrumentation: A 400 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: Transfer the solution to a 5 mm NMR tube. Record the ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Instrumentation: An FT-IR spectrometer.
Procedure:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with KBr powder and pressing the mixture into a thin, transparent disk.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecules.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization or Electron Impact).
Procedure:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.
-
Ionization: Ionize the sample using the chosen method (e.g., ESI for less volatile compounds, EI for more volatile ones).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and study the fragmentation pattern to gain further structural information.
Experimental Workflow
The general workflow for the spectroscopic comparison of the synthesized compounds is depicted in the following diagram.
Caption: General workflow for the spectroscopic analysis and comparison.
Conclusion
This guide provides a foundational . The presented data and protocols offer a framework for researchers to verify their synthetic intermediates and final product. While experimental data for the target molecule was not found in the initial search, the comprehensive analysis of its precursors provides strong predictive insights into its expected spectroscopic characteristics. This work underscores the power of multi-technique spectroscopic analysis in modern chemical synthesis and drug development.
References
Safety Operating Guide
Proper Disposal of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, ensuring the safety of laboratory personnel and environmental protection.
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on information for structurally similar compounds and general best practices for chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and local regulations.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on data for similar compounds, this substance is likely to cause skin, eye, and respiratory irritation.[1][2][3]
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses or goggles conforming to recognized standards (e.g., EN166 in the EU or NIOSH in the US).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, use a dust mask (e.g., N95) or other approved respiratory protection.
-
-
Handling:
-
All handling should occur in a well-ventilated area or within a chemical fume hood to minimize inhalation of any dust or vapors.
-
Avoid generating dust when handling the solid material.[4]
-
In the event of skin contact, wash the affected area thoroughly with soap and water.[1][5]
-
If the substance comes into contact with the eyes, rinse cautiously with water for several minutes.[1][2][5]
-
Hazard Classification and Waste Identification
Proper identification and classification of chemical waste are the first steps toward safe disposal. Based on analogous compounds, this compound should be treated as hazardous waste.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Similar compounds are classified as harmful if swallowed.[2] |
| Skin Irritation | Causes skin irritation.[2][3] |
| Eye Irritation | Causes serious eye irritation.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3] |
Waste Segregation:
It is crucial to segregate waste containing this compound. Do not mix it with other waste streams, particularly incompatible materials such as strong oxidizing agents, to prevent potentially hazardous reactions.[4][6]
Disposal Protocol: A Step-by-Step Guide
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] Do not discharge this chemical into sewers or drains.[4]
Step 1: Containerization
-
Select an appropriate container: Use a container that is in good condition, free from leaks, and made of a material compatible with the chemical.
-
Containment of solid waste: For spills or residual solid material, carefully sweep or shovel the substance into the designated waste container, minimizing dust generation.[1][4]
Step 2: Labeling
-
Clearly label the container: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
Any other information required by your institution or local regulations, such as the accumulation start date.
-
If the waste is mixed with other substances (e.g., contaminated absorbent materials), list all components on the label.
-
Step 3: Storage
-
Secure the container: Keep the waste container tightly closed at all times, except when adding waste.[1][2][4]
-
Designated storage area: Store the sealed container in a designated, cool, dry, and well-ventilated waste accumulation area.[1][4] This area should be locked to prevent unauthorized access.
Step 4: Final Disposal
-
Arrange for professional disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste by a licensed contractor.
-
Incineration: The typical method of disposal for this type of chemical waste is controlled incineration. This process involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid. The following procedures are based on best practices for handling similar chemical compounds and are intended to foster a safe laboratory environment.
Hazard Summary
-
Harmful if swallowed.[1]
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling any chemical. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards identified from similar compounds.
| Exposure Route | Required PPE | Standards |
| Dermal (Skin) | Chemical-resistant gloves (e.g., Nitrile rubber) | EN 374 |
| Laboratory coat | ||
| Ocular (Eyes) | Safety glasses with side shields or goggles | EN 166[2] |
| Inhalation | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. | EN 149[2] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment.
Caption: Logical workflow for selecting appropriate PPE.
Operational Plan: Safe Handling Procedures
-
Preparation :
-
Ensure a chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Designate a specific area for handling the compound to minimize contamination.
-
Read and understand the safety information for similar compounds.
-
-
Handling :
-
Spill Response :
-
In case of a spill, evacuate the immediate area.
-
For small dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[2]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For larger spills, follow your institution's emergency procedures.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Labware | Rinse with a suitable solvent, collecting the rinsate as hazardous waste. Dispose of the labware according to institutional guidelines. |
| Liquid Waste (Solutions) | Collect in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain. |
| Contaminated PPE | Dispose of gloves and other disposable PPE in a designated hazardous waste container immediately after use. |
All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[2][4] Ensure all waste containers are properly labeled with the chemical name and hazard information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
